Pyridine 1
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23ClN2O4 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NURUHMMUJFXYDY-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Pyridine N-Oxide from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine (B92270) N-oxide is a crucial heterocyclic compound and a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and materials science industries.[1][2] Its synthesis via the N-oxidation of pyridine alters the electronic properties of the aromatic ring, facilitating a broader range of substitution reactions than the parent pyridine.[3][4] This guide provides an in-depth technical overview of the primary methods for synthesizing pyridine N-oxide from pyridine, with a focus on experimental protocols, quantitative data, and reaction mechanisms.
Introduction to Pyridine N-Oxidation
The conversion of pyridine to pyridine N-oxide involves the oxidation of the ring's nitrogen atom. This transformation is significant for several reasons:
-
Altered Reactivity : The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification activates the C2 and C4 positions for electrophilic substitution and makes the ring more susceptible to nucleophilic attack.[3][5]
-
Synthetic Intermediate : Pyridine N-oxides are key precursors for synthesizing substituted pyridines. For example, treatment with phosphorus oxychloride yields 2- and 4-chloropyridines.[3]
-
Applications : The pyridine N-oxide moiety is found in various biologically active molecules and is used as an oxidizing reagent and a ligand in coordination chemistry.[1][3]
The most common methods for this oxidation employ peroxy acids, which can be used directly or generated in situ from hydrogen peroxide and a carboxylic acid.[6][7]
Primary Synthesis Methodologies
The oxidation of pyridine is typically achieved using strong oxidizing agents, most notably peroxy acids. The choice of reagent often depends on factors like scale, safety considerations, and the desired purity of the final product.
Oxidation with Peracetic Acid (Generated in situ)
A widely used, cost-effective, and environmentally friendly method involves the in-situ formation of peracetic acid from hydrogen peroxide (H₂O₂) and glacial acetic acid.[6][8] This mixture provides a potent oxidizing environment for the N-oxidation of pyridine.
Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
m-Chloroperoxybenzoic acid (m-CPBA) is another effective and common reagent for pyridine oxidation.[7][9] It is often used for its high reactivity and predictability, though it is more expensive and requires specific safety precautions.[10]
Other Oxidizing Systems
Several other reagents and catalytic systems have been developed for this transformation, including:
-
Peroxybenzoic Acid : The first reported method for this synthesis.[3]
-
Sodium Perborate : An effective reagent when used in acetic acid.[11]
-
Caro's Acid (Peroxomonosulfuric acid, H₂SO₅) : Allows the reaction to be performed in aqueous media over a wide pH range.[7]
-
Catalytic Systems : Methods using catalysts like phosphotungstic acid or methyltrioxorhenium (MTO) with hydrogen peroxide have been developed to improve efficiency and reduce waste.[1][7]
Reaction Mechanism and Experimental Workflow
The N-oxidation of pyridine proceeds through a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.
Caption: General mechanism for the N-oxidation of pyridine.
The general workflow for the synthesis, regardless of the specific oxidant used, follows a consistent pattern of reaction, work-up, and purification.
Caption: General experimental workflow for pyridine N-oxide synthesis.
Quantitative Data Summary
The efficiency of pyridine N-oxide synthesis varies with the chosen method. The following table summarizes quantitative data from cited experimental protocols.
| Oxidizing Agent/System | Molar Ratio (Oxidant:Pyridine) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 40% Peracetic Acid | 1.08 : 1 | None (Pyridine as solvent) | 85 | 50-60 min (addition) | 78-83 | [6] |
| 35% H₂O₂ / Acetic Acid | ~2 : 1 | Acetic Acid | 70-80 | 6-24 h | Not specified | [12] |
| m-CPBA | 1.2 - 1.5 : 1 | Dichloromethane (B109758) (DCM) | 0 to RT | 2-12 h | ~90 (for derivatives) | [9][12] |
| m-CPBA | 1.45 - 1.55 : 1 | Dichloromethane (DCM) | 0 to 20-25 | 24 h | 90 (for derivative) | [9] |
| H₂O₂ / Phosphotungstic Acid Catalyst | 1.54 : 1 | None | 80 | 2 h | 88 |
Detailed Experimental Protocols
Safety Precaution : Reactions involving peroxy compounds are potentially explosive and should be conducted behind a safety shield in a well-ventilated fume hood. Cooling should be readily available as these reactions are often exothermic. Never distill a reaction mixture until all residual peroxides have been destroyed.[6]
Protocol 1: Synthesis using Peracetic Acid
This protocol is adapted from Organic Syntheses.[6]
-
Reaction Setup : In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Oxidant Addition : While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid via the dropping funnel at a rate that allows the reaction temperature to reach and be maintained at 85°C. This addition typically takes 50-60 minutes.
-
Cooling : After the addition is complete, continue stirring the mixture until the temperature naturally drops to 40°C.
-
Work-up and Isolation :
-
Method A (Isolation as Hydrochloride Salt) :
-
Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.
-
Remove the acetic acid and excess peracetic acid by warming the mixture on a steam bath under vacuum.
-
Purify the residual pyridine N-oxide hydrochloride by refluxing for 30 minutes with 300 ml of isopropyl alcohol, cooling to room temperature, and filtering.
-
Wash the collected colorless crystals with 50 ml of isopropyl alcohol, followed by 50 ml of ether. The expected yield is 139–152 g (76–83%).
-
-
Method B (Isolation as Free Base) :
-
Evaporate the acetic acid solution on a steam bath under the pressure of a water aspirator.
-
Distill the residue (180–190 g) at a pressure of 1 mm Hg or less. The oil bath temperature should not exceed 130°C to avoid decomposition.
-
Collect the product at 100–105°C/1 mm Hg. The expected yield is 103–110 g (78–83%) of a colorless, deliquescent solid.
-
-
Protocol 2: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general procedure based on common laboratory practices for N-oxidation.[9][12]
-
Reaction Setup : Dissolve the pyridine compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Oxidant Addition : Slowly add m-CPBA (1.2–1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up :
-
Upon completion, cool the mixture back to 0°C.
-
Quench excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[12][13]
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and then with brine.[12]
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure pyridine N-oxide.
-
Conclusion
The synthesis of pyridine N-oxide from pyridine is a fundamental and well-established transformation in organic chemistry. The choice between the in-situ generation of peracetic acid and the use of isolated m-CPBA depends on considerations of cost, scale, and safety. While the former is more economical for large-scale production, the latter can offer milder conditions and simpler work-up procedures for smaller-scale laboratory synthesis. Adherence to strict safety protocols is paramount when handling the powerful oxidizing agents required for this reaction. This guide provides the necessary technical details for researchers to confidently and safely perform this valuable synthetic operation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. orgsyn.org [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
The Core Mechanism of Pyridine N-Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and are integral components of numerous pharmaceuticals and biologically active molecules. The transformation of the lone pair of electrons on the pyridine nitrogen to a polar N-O bond dramatically alters the electronic properties of the aromatic ring. This modification enhances the reactivity of the pyridine nucleus, facilitating a range of nucleophilic and electrophilic substitution reactions, particularly at the C2 and C4 positions. This guide provides a comprehensive overview of the core mechanisms of pyridine N-oxidation, detailed experimental protocols for key methodologies, and a comparative analysis of quantitative data to aid researchers in selecting and optimizing synthetic routes.
General Mechanism of Pyridine N-Oxidation
The fundamental mechanism of pyridine N-oxidation involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen atom source. The facility of this reaction is contingent on the nucleophilicity of the pyridine derivative and the electrophilicity of the oxidant. Electron-donating substituents on the pyridine ring accelerate the reaction, while electron-withdrawing groups retard it. A variety of oxidizing agents have been developed for this transformation, ranging from classical peroxy acids to more sophisticated catalytic systems.
A generalized schematic of the reaction is depicted below:
An In-depth Technical Guide to the Electronic Properties of Pyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) N-oxide (PNO), a heterocyclic compound with the formula C₅H₅NO, is a crystalline, hygroscopic solid at room temperature.[1] First synthesized in 1926, it has since become a versatile building block in organic synthesis and holds significant importance in medicinal chemistry and drug development.[2][3] The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the electronic landscape of the molecule, rendering it more reactive than its parent pyridine towards both electrophilic and nucleophilic substitution reactions.[4][5] This unique reactivity profile, coupled with the N-oxide moiety's ability to modulate physicochemical properties such as solubility and to participate in hydrogen bonding, makes it a "privileged scaffold" in the design of novel therapeutic agents.[6][7]
This technical guide provides a comprehensive overview of the core electronic properties of pyridine N-oxide. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key chemical principles to facilitate a deeper understanding and application of this important molecule.
Electronic and Structural Properties
The electronic nature of pyridine N-oxide is best understood through an examination of its molecular structure, dipole moment, and the distribution of electron density, which is heavily influenced by resonance.
Molecular Structure
The geometry of pyridine N-oxide has been determined with high precision using gas-phase electron diffraction and microwave spectroscopy. The molecule is planar, and the introduction of the N-oxide bond leads to notable changes in bond lengths and angles compared to pyridine.[2][8]
Table 1: Structural Parameters of Pyridine N-oxide
| Parameter | Value (Gas-Phase Electron Diffraction) | Reference |
| Bond Lengths (Å) | ||
| N₁–O₇ | 1.290 ± 0.015 | [8][9] |
| N₁–C₂ | 1.384 ± 0.011 | [8][9] |
| C₂–C₃ | 1.381 ± 0.009 | [8][9] |
| C₃–C₄ | 1.393 ± 0.008 | [8][9] |
| C–H | 1.070 (assumed) | [8][9] |
| **Bond Angles (°) ** | ||
| ∠C₂N₁C₆ | 120.9 ± 1.8 | [8][9] |
| ∠C₃C₄C₅ | 114.1 ± 2.5 | [8][9] |
Dipole Moment and Resonance
Pyridine N-oxide possesses a significantly larger dipole moment than pyridine, a direct consequence of the polar N⁺–O⁻ bond. However, the experimental dipole moment is lower than what would be expected for a simple dative bond, indicating substantial delocalization of the negative charge from the oxygen atom into the pyridine ring through resonance.[2] This charge delocalization is a key feature of its electronic structure.
The resonance structures of pyridine N-oxide illustrate the distribution of electron density. The negative charge on the oxygen can be delocalized to the ortho (C2, C6) and para (C4) positions of the ring, increasing the electron density at these sites and making them susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom withdraws electron density from the ring, activating the ortho and para positions for nucleophilic attack, especially after activation of the oxygen atom.
Spectroscopic Properties
The electronic structure of pyridine N-oxide is further elucidated by its spectroscopic signatures.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pyridine N-oxide
| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H NMR | H-2, H-6 | 8.25-8.27 (m) | CDCl₃ | [8] |
| H-3, H-4, H-5 | 7.35-7.37 (m) | CDCl₃ | [8] | |
| ¹³C NMR | C-2, C-6 | 138.5 | CDCl₃ | [8] |
| C-3, C-5 | 125.3 | CDCl₃ | [8] | |
| C-4 | 125.5 | CDCl₃ | [8] |
Table 3: UV-Vis Spectroscopic Data for Pyridine N-oxide
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Water | 265 | ~13,500 | [10] |
| Ethanol (B145695) | 264 | - | [10] |
Table 4: Key IR Vibrational Frequencies for Pyridine N-oxide
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1250 | N-O stretch (highly coupled) | [11] |
| ~840 | Ring breathing mode | [11] |
| ~470 | N-O in-plane bend (αN-O) | [11] |
| ~280 | N-O out-of-plane bend (γN-O) | [11] |
Reactivity
The electronic properties of pyridine N-oxide govern its reactivity. The molecule's ambiphilic nature, being reactive towards both electrophiles and nucleophiles, makes it a versatile synthetic intermediate.
Electrophilic Substitution
Due to the delocalization of negative charge into the ring, pyridine N-oxide is more susceptible to electrophilic aromatic substitution than pyridine itself. Substitution occurs preferentially at the C4 (para) position, with some substitution at the C2 (ortho) position. A classic example is the nitration of pyridine N-oxide.
Nucleophilic Substitution
While the pyridine ring of the N-oxide is electron-rich, the C2 and C4 positions are also activated towards nucleophilic attack, particularly after the oxygen atom is engaged by an electrophile. This activation converts the N-oxide into a good leaving group. A common method for nucleophilic substitution involves reaction with phosphorus oxychloride (POCl₃), leading to chlorination at the 2-position.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of pyridine N-oxide in research and development. The following are representative protocols for the synthesis of pyridine N-oxide and two key reactions that highlight its electronic properties.
Synthesis of Pyridine N-oxide
This protocol is adapted from a common laboratory procedure using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), saturated Na₂SO₃ solution (to quench excess peroxide), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Electrophilic Nitration of Pyridine N-oxide
This procedure describes the synthesis of 4-nitropyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in an Erlenmeyer flask cooled in an ice bath.
-
In a three-necked flask equipped with a reflux condenser, internal thermometer, and addition funnel, place pyridine N-oxide.
-
Heat the pyridine N-oxide to 60 °C.
-
Add the nitrating mixture dropwise to the pyridine N-oxide over 30 minutes, maintaining the temperature.
-
After the addition, heat the reaction mixture to 125-130 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of sodium carbonate or a cooled NaOH solution until the pH is approximately 7-8.
-
The precipitated product, 4-nitropyridine N-oxide, is collected by filtration, washed with cold water, and dried. Recrystallization from acetone (B3395972) or ethanol can be performed for further purification.
Nucleophilic Substitution: Reaction with a Grignard Reagent
This protocol outlines a general procedure for the reaction of pyridine N-oxide with a Grignard reagent to form a 2-substituted pyridine.
Materials:
-
Pyridine N-oxide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and line
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine N-oxide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) via syringe to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trifluoroacetic anhydride (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Role in Drug Development
The unique electronic properties of pyridine N-oxide make it a valuable scaffold in drug design and development. The N-oxide moiety can act as a bioisostere for other functional groups, such as a carbonyl group, and can improve a drug candidate's pharmacokinetic profile.[6] The oxygen atom can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity.[7] Furthermore, the N-oxide functionality can be used as a prodrug strategy, where the N-oxide is reduced in vivo to the corresponding pyridine, which may be the active form of the drug. This approach is particularly relevant for targeting hypoxic tissues, such as those found in solid tumors.[7]
Conclusion
Pyridine N-oxide is a molecule of fundamental importance in organic and medicinal chemistry. Its electronic properties, characterized by the polar N⁺–O⁻ bond and extensive charge delocalization, give rise to a rich and versatile reactivity profile. A thorough understanding of its structural parameters, spectroscopic characteristics, and reaction mechanisms is essential for leveraging its full potential in the synthesis of complex molecules and the development of novel therapeutics. This guide has provided a detailed overview of these core electronic properties, offering a valuable resource for scientists and researchers working with this remarkable heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]
- 10. diva-portal.org [diva-portal.org]
- 11. chemtube3d.com [chemtube3d.com]
Pyridine N-Oxide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pyridine (B92270) N-oxide derivatives, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry and drug development. This document details their synthesis, chemical properties, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Introduction
Pyridine N-oxides are aromatic heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom.[1] This N-oxidation significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution, making these derivatives versatile intermediates in organic synthesis.[2][3] The N-oxide moiety can increase water solubility and modulate the pharmacokinetic properties of parent compounds.[4] Consequently, pyridine N-oxide derivatives have garnered substantial interest for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][5][6]
Synthesis of Pyridine N-Oxide Derivatives
The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.[1] Various oxidizing agents can be employed, with peroxy acids being particularly effective.
General Experimental Protocol for N-Oxidation
A widely used and efficient method for the synthesis of pyridine N-oxides involves the use of m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Substituted pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted pyridine (1.0 equivalent) in dichloromethane at 0-5 °C with stirring.
-
Slowly add m-chloroperoxybenzoic acid (1.1-1.5 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., DCM/MeOH = 10:1).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure pyridine N-oxide derivative.[7]
A visual representation of a general synthesis workflow is provided below.
Applications in Drug Development
Pyridine N-oxide derivatives have demonstrated significant potential in various therapeutic areas, exhibiting a range of biological activities.
Anticancer Activity
Several pyridine N-oxide derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [5] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | 7.5 ± 0.1 | [5] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | 6.3 ± 0.4 | [5] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | MCF-7 (Breast) | 16 ± 1.7 | [5] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 3.93 ± 0.73 (VEGFR-2 inhibition) | [8][9] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 5.0 ± 1.91 (VEGFR-2 inhibition) | [8][9] |
| 1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [10] |
| Novel Pyridine Ensemble | HL60 (Leukemia) | 25.93 µg/mL | [11] |
| Novel Pyridine Ensemble | K562 (Leukemia) | 10.42 µg/mL | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
Signaling Pathway: p53 and JNK Mediated Apoptosis
Some pyridine derivatives induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.[5]
Antiviral Activity
Pyridine N-oxide derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[2][13] Their mechanisms of action can be diverse, targeting different stages of the viral replication cycle.
Quantitative Data Summary: Antiviral Activity
| Compound/Derivative Class | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| JPL-133 | HIV-1 (IIIB) | CEM | 0.05 µg/mL | ~38 µg/mL | ~760 | [14] |
| Various alkyl/halogeno-substituted derivatives | SARS-CoV | Vero | 2.1–2.7 mg/L | >50-100 mg/L | >18.5-47.6 | [2] |
| Dihalogen-substituted derivative 120 | SARS-CoV | Vero | - | - | - | [2] |
| Tilorone (Control) | SARS-CoV-2 | Vero E6 | 4.29 µg/mL | - | - | [15] |
| Epoxybenzooxocino[4,3-b]pyridine derivative 6a | SARS-CoV-2 | Vero E6 | - | - | - | [15] |
Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol is used to determine the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, CEM for HIV)
-
Virus stock
-
96-well microtiter plates
-
Test compounds
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium and add the diluted compounds to the cells.
-
Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (e.g., 3-5 days).
-
Assess cell viability using a suitable reagent (e.g., MTT).
-
Calculate the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.[16]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition and Post-Integrational Effects
Some pyridine N-oxide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly inhibiting the HIV-1 reverse transcriptase enzyme.[14] Others act at a post-integrational step, interfering with HIV gene expression, potentially through the NF-κB pathway.[13][17]
Antimicrobial Activity
Pyridine N-oxide derivatives have also been investigated for their activity against various bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative Class | Microorganism | MIC | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus, etc. | 0.5 to 64 µg/mL | [18] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 to 2 µg/mL | [18] |
| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 μM/mL | [18] |
| Alkyl pyridinol derivative EA-02-009 | S. aureus/MRSA | 0.5–1 µg/mL | [19] |
| Alkyl pyridinol derivative JC-01-072 | S. aureus/MRSA | 4 µg/mL | [19] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Various bacteria | - | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][22]
Conclusion
Pyridine N-oxide derivatives represent a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic versatility and diverse biological activity. Their altered electronic nature compared to parent pyridines allows for a wide range of chemical modifications, leading to the development of potent anticancer, antiviral, and antimicrobial agents. The mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways and direct inhibition of pathogen-specific enzymes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future research will likely focus on optimizing the structure-activity relationships, improving pharmacokinetic profiles, and elucidating the intricate molecular mechanisms underlying the biological effects of novel pyridine N-oxide derivatives.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Amidinoquinoxaline N -oxides: synthesis and activity against anaerobic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01184D [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Pyridine N-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pyridine (B92270) N-oxide in various organic solvents. Pyridine N-oxide is a heterocyclic compound widely utilized as a catalyst, an oxidizing agent, and an intermediate in the synthesis of pharmaceuticals and other valuable organic compounds.[1][2][3] A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which refers to the polarity of the solute and the solvent. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Pyridine N-oxide is a polar molecule due to the presence of the highly polar N-O bond. This inherent polarity dictates its solubility characteristics in different organic solvents.
Qualitative Solubility of Pyridine N-oxide
Table 1: Qualitative Solubility of Pyridine N-oxide in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Alcohols | Methanol | High | [4] |
| Ethanol | High | [1] | |
| Ketones | Acetone | High | [1] |
| Chlorinated Solvents | Dichloromethane | Soluble | [5][6] |
| Chloroform | Soluble | [7] | |
| Ethers | Diethyl Ether | Sparingly soluble to insoluble | Inferred from purification methods[3] |
| Esters | Ethyl Acetate | Data not available | |
| Hydrocarbons | Toluene | Data not available | |
| Hexane | Insoluble | Inferred from polarity | |
| Water | Water | High / Soluble | [1][3][4][8] |
Note: "High" indicates that the substance is very soluble in the solvent. "Soluble" indicates that the substance has a noticeable degree of solubility. "Sparingly soluble" indicates low solubility, and "Insoluble" indicates negligible solubility. This table is compiled from various sources and inferences based on chemical principles.
Quantitative Determination of Pyridine N-oxide Solubility: Experimental Protocol
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section details the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[9][10] This is followed by gravimetric analysis for quantification.[11][12]
Experimental Protocol: Isothermal Saturation Method and Gravimetric Analysis
Objective: To determine the quantitative solubility of pyridine N-oxide in a specific organic solvent at a constant temperature.
Materials:
-
Pyridine N-oxide (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials for filtrate
-
Analytical balance (readable to 0.0001 g)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of pyridine N-oxide to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial/flask to prevent solvent evaporation.
-
Place the vial/flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended to ensure the solution is fully saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove all undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the pyridine N-oxide (a temperature below its melting point of 62-67°C is recommended, with vacuum to facilitate drying).
-
Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry pyridine N-oxide residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved pyridine N-oxide by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved pyridine N-oxide from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solvent (mol/L).
-
Visualizing the Process and Concepts
To further clarify the experimental workflow and the underlying principles of solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of pyridine N-oxide.
Caption: Logical relationship between solvent polarity and pyridine N-oxide solubility.
Conclusion
This technical guide has summarized the known qualitative solubility of pyridine N-oxide in a range of organic solvents and provided a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in drug development and organic synthesis, understanding and accurately measuring the solubility of pyridine N-oxide is a critical step in harnessing its full potential in various chemical applications. The provided methodologies and diagrams serve as a practical resource for obtaining reliable solubility data, thereby facilitating more efficient and effective research and development processes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-N-oxide CAS#: 694-59-7 [m.chemicalbook.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. PhotochemCAD | Pyridine N-oxide [photochemcad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-N-oxide, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
Spectroscopic Characterization of Pyridine N-Oxide: A Technical Guide
This guide provides an in-depth overview of the spectroscopic techniques used to characterize pyridine (B92270) N-oxide, with a specific focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For pyridine N-oxide, both ¹H and ¹³C NMR are routinely employed. The N-oxide group significantly influences the electronic environment of the pyridine ring, leading to characteristic chemical shifts.
In the ¹H NMR spectrum of pyridine N-oxide, the protons on the aromatic ring typically appear as multiplets. The electron-withdrawing nature of the N-oxide group deshields the protons, particularly those at the α (C2, C6) and γ (C4) positions, shifting their signals downfield compared to pyridine.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the proton spectrum, the carbons in the pyridine N-oxide ring are influenced by the N-O group.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for pyridine N-oxide in deuterated chloroform (B151607) (CDCl₃).
| Nucleus | Position | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| ¹H | α-H (C2, C6) | 8.25 - 8.27 | m | [1] |
| ¹H | β,γ-H (C3, C4, C5) | 7.35 - 7.37 | m | [1] |
| ¹³C | α-C (C2, C6) | 138.5 | [1] | |
| ¹³C | γ-C (C4) | 125.5 | [1] | |
| ¹³C | β-C (C3, C5) | 125.3 | [1] |
m = multiplet
A general procedure for obtaining NMR spectra of pyridine N-oxide is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of pyridine N-oxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to cover the expected range for aromatic carbons (typically 0-160 ppm).
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of pyridine N-oxide is characterized by several key vibrational modes, most notably the N-O stretching frequency.
The key IR absorption bands for pyridine N-oxide are associated with the N-O group and the aromatic ring vibrations. The N-O stretching vibration is a particularly diagnostic peak.
The following table summarizes the main vibrational frequencies for pyridine N-oxide.
| Vibrational Frequency (cm⁻¹) | Assignment | Reference |
| ~1254 | N-O Stretch | [2] |
| ~832 | N-O Stretch | [3] |
| ~478 | Planar Oxygen Bending | [3] |
| ~283 | Non-planar Oxygen Bending | [3] |
| 1435-1613 | Aromatic C=C and C=N Stretches | [2][4] |
Note: The N-O stretching frequency has been reported at different values in the literature, which may be due to differences in sample preparation and measurement conditions.
A general procedure for obtaining an IR spectrum of pyridine N-oxide is as follows:
-
Sample Preparation :
-
For solid samples (ATR) : Place a small amount of the solid pyridine N-oxide directly on the ATR crystal.
-
For solutions : Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., CCl₄, CS₂). The solution is then placed in an appropriate IR cell.
-
For melts : The sample can be melted and placed between two IR-transparent windows (e.g., NaCl or KBr plates).
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the empty cell or clean ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.
Conclusion
The spectroscopic characterization of pyridine N-oxide by NMR and IR provides unambiguous structural information. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring as influenced by the N-oxide functionality. The IR spectrum provides confirmation of the N-O bond and other key functional groups. Together, these techniques are indispensable tools for the identification and structural elucidation of pyridine N-oxide and its derivatives in various scientific and industrial applications.
References
pKa and basicity of pyridine N-oxide compared to pyridine
I have successfully gathered detailed information on the pKa and basicity of both pyridine (B92270) and pyridine N-oxide, including the underlying theoretical principles. I have also found several detailed experimental protocols for determining pKa values, specifically potentiometric titration and UV-Vis spectrophotometry, which are suitable for these compounds. The information gathered is sufficient to create the in-depth technical guide as requested. I can now proceed to structure this information into the required format, including the data table, detailed experimental protocols, and the Graphviz diagrams, without needing further Google searches.
An In-depth Technical Guide to the Comparative Basicity of Pyridine and Pyridine N-oxide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of pyridine and pyridine N-oxide, two heterocyclic compounds of significant interest in pharmaceutical and chemical research. A detailed comparison of their respective pKa values is presented, elucidating the profound impact of N-oxidation on the basicity of the pyridine ring. This document outlines the theoretical underpinnings for the observed differences in basicity, focusing on resonance and inductive effects. Furthermore, it provides detailed experimental protocols for the determination of pKa values using potentiometric titration and UV-Vis spectrophotometry, equipping researchers with the practical knowledge to perform these critical measurements.
Introduction
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts basic properties that are fundamental to its chemical reactivity and its pharmacokinetic and pharmacodynamic profiles in drug candidates. Pyridine N-oxide, a key metabolite and synthetic intermediate of pyridine, exhibits markedly different electronic and steric properties. A thorough understanding of the comparative basicity of these two molecules, quantified by the pKa of their conjugate acids, is therefore essential for rational drug design and the development of novel chemical entities. This guide offers an in-depth examination of this topic, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on pKa and Basicity
The basicity of a compound in an aqueous solution is expressed by the pKa value of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base. The data presented below clearly illustrates the significant difference in basicity between pyridine and pyridine N-oxide.
| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| Pyridine | Pyridinium (B92312) ion (C₅H₅NH⁺) | ~5.23[1][2] | Weaker Base | |
| Pyridine N-oxide | 1-Hydroxypyridin-1-ium (C₅H₅NOH⁺) | ~0.79[3][4][5] | Stronger Base |
Theoretical Basis for the Difference in Basicity
The substantial decrease in basicity observed when moving from pyridine to pyridine N-oxide is a result of the interplay between inductive and resonance effects.
In pyridine , the lone pair of electrons on the nitrogen atom resides in an sp² hybridized orbital. This orbital has a significant degree of s-character, which means the electrons are held relatively close to the nitrogen nucleus, making them less available for donation to a proton.
In pyridine N-oxide , the nitrogen atom is formally positively charged, and the oxygen atom bears a negative charge. This N-O bond introduces powerful electronic effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect on the ring, which would be expected to decrease the basicity of the oxygen atom. However, the oxygen atom can donate a lone pair of electrons back into the aromatic system through resonance. This delocalization of electron density from the oxygen into the ring is a dominant factor. Protonation occurs on the oxygen atom, and the resulting positive charge on the oxygen can be effectively delocalized through resonance, stabilizing the conjugate acid. This stabilization of the conjugate acid makes the parent pyridine N-oxide a much weaker base than pyridine.
Caption: Logical relationship of factors influencing the basicity of pyridine and pyridine N-oxide.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is critical for understanding and predicting the behavior of molecules in various chemical and biological environments. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the analyte (pyridine or pyridine N-oxide) in deionized water.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) as the titrant.
-
Prepare standard buffer solutions of pH 4.00, 7.00, and 10.00 for pH meter calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using the standard buffer solutions.
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Begin stirring the analyte solution at a constant, moderate rate.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has changed significantly and has passed the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. The pKa is determined by measuring the absorbance of the analyte in a series of buffer solutions of known pH.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the analyte. For pyridine (expected pKa ~5.2), acetate (B1210297) buffers would be suitable. For pyridine N-oxide (expected pKa ~0.8), glycine-HCl buffers could be used.
-
Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., water or ethanol).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Determine the optimal wavelength (λmax) for analysis by recording the spectra of the analyte in a highly acidic solution (fully protonated form) and a highly basic solution (fully deprotonated form). The ideal λmax is where the difference in absorbance between the two forms is greatest.
-
For each buffer solution, add a small, constant volume of the analyte stock solution to a cuvette containing the buffer to achieve a final concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Collection:
-
Measure the absorbance of each buffered analyte solution at the predetermined λmax.
-
Also, measure the absorbance of the fully protonated form (A_acid) and the fully deprotonated form (A_base).
-
-
Data Analysis:
-
Plot the measured absorbance at λmax (y-axis) against the pH of the buffer solutions (x-axis). This should yield a sigmoidal curve.
-
The pKa can be determined from the pH at which the absorbance is exactly halfway between A_acid and A_base.
-
Alternatively, the pKa can be calculated for each pH value using the following form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_base) / (A_acid - A)] where A is the absorbance at a given pH. The average of the calculated pKa values provides the final result.
-
Conclusion
The basicity of pyridine is significantly reduced upon N-oxidation, a phenomenon that is well-explained by the principles of resonance and inductive effects. The pKa of the pyridinium ion is approximately 5.23, while that of the 1-hydroxypyridin-1-ium ion is around 0.79. This substantial difference has profound implications for the chemical reactivity, biological activity, and pharmaceutical properties of these compounds. The experimental determination of these pKa values can be reliably achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulm.edu [ulm.edu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Pyridine N-Oxide: A Comprehensive Technical Guide on Resonance, Aromaticity, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine (B92270) N-oxide (PNO), the oxidized derivative of pyridine, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by a semi-polar N-O bond, profoundly influences its reactivity and aromatic character. This guide provides an in-depth analysis of the resonance structures that govern electron distribution within the molecule, an evaluation of its aromaticity based on established criteria, and a summary of its key physicochemical properties. Detailed experimental protocols for its synthesis and structural determination are also presented to provide a comprehensive resource for scientific professionals.
Resonance and Electronic Structure
The chemical behavior of pyridine N-oxide is best understood through its resonance contributors. The molecule is a resonance hybrid of several forms, which describe the delocalization of electrons across the pyridine ring and the N-oxide functional group. The primary contributor features a dative covalent bond between a positively charged nitrogen and a negatively charged oxygen.[1] However, significant charge delocalization occurs from the oxygen atom into the pyridine ring, creating negative charge density at the ortho (2, 6) and para (4) positions.[2][3]
This electron-donating character of the N-oxide group is crucial, as it activates the ring towards electrophilic substitution, primarily at the 4-position, a stark contrast to the parent pyridine which is highly deactivated.[4][5] Conversely, the electron-withdrawing inductive effect of the N-oxide group, coupled with the resonance-imparted positive charge on the nitrogen, renders the ortho and para positions susceptible to nucleophilic attack.[3][6]
Caption: Resonance contributors of Pyridine N-Oxide.
Aromaticity of Pyridine N-Oxide
Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar, and fully conjugated molecules. The criteria for aromaticity, according to Hückel's rule, are:
-
The molecule must be cyclic.[7]
-
The molecule must be planar.[7]
-
Every atom in the ring must be part of a continuous system of p-orbitals (fully conjugated).[7]
-
The system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer.[8]
Pyridine N-oxide meets all these criteria. The six-membered ring is cyclic and planar.[4] The five carbon atoms and the nitrogen atom are sp² hybridized, each contributing one p-orbital to the π-system.[9] Similar to pyridine, the system contains 6 π-electrons (one from each of the five carbons and one from the nitrogen), satisfying the 4n+2 rule for n=1. The lone pairs on the oxygen atom do not participate in the aromatic sextet. Calculations have even suggested that the introduction of the N-O group increases the aromaticity, making pyridine N-oxide more aromatic than pyridine itself.[10]
Caption: Aromaticity determination workflow for PNO.
Quantitative Data Summary
The electronic effects of the N-oxide group lead to distinct differences in the physicochemical properties of pyridine N-oxide compared to its parent, pyridine. Key quantitative data are summarized below for easy comparison.
| Property | Pyridine | Pyridine N-Oxide | Method/Reference |
| Dipole Moment | ~2.03 D | 4.24 D (in Benzene) | Microwave Spectroscopy / Dipole Measurement[2][11][12] |
| Basicity (pKa of Conjugate Acid) | 5.2 | 0.8 | pKa Measurement[4][11] |
| N-O Bond Length | N/A | 1.290 - 1.34 Å | Gas-Phase Electron Diffraction / X-ray Crystallography[4][10][13] |
| C-N Bond Length | ~1.34 Å | ~1.384 Å | Gas-Phase Electron Diffraction[10] |
| C-C Bond Length (average) | ~1.39 Å | ~1.387 Å | Gas-Phase Electron Diffraction[10] |
| C-N-C Angle | ~117° | ~124° | Gas-Phase Electron Diffraction[4] |
The significantly higher dipole moment of pyridine N-oxide reflects the semi-polar N⁺-O⁻ bond.[2] However, this value is lower than that of aliphatic amine oxides (e.g., trimethylamine (B31210) oxide, ~5.02 D), a discrepancy explained by the resonance structures that delocalize the negative charge from the oxygen into the ring, creating a dipole moment component in the opposite direction.[2][12] The dramatic decrease in basicity from pyridine to pyridine N-oxide is due to the electron-withdrawing nature and positive formal charge on the nitrogen atom, which disfavors further protonation.[4][11]
Experimental Protocols
Synthesis of Pyridine N-Oxide via Peracetic Acid Oxidation
This protocol is adapted from a standard procedure for the oxidation of pyridine.[14]
Materials:
-
Pyridine (1.39 moles)
-
40% Peracetic acid (1.50 moles)
-
Anhydrous Hydrogen Chloride (gas)
-
Sodium Carbonate solution
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Oxidation: While stirring the pyridine, add 250 ml (1.50 moles) of 40% peracetic acid dropwise. The rate of addition should be controlled to maintain the reaction temperature at approximately 85°C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.
-
Isolation (as Hydrochloride): To isolate the product as its hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) through the reaction mixture.
-
Work-up: Evaporate the solution to dryness under reduced pressure. The residue is then dissolved in a minimal amount of hot ethanol (B145695) and precipitated by adding acetone (B3395972) to yield pyridine-N-oxide hydrochloride.
-
Free Base Isolation: To obtain the free base, the acetic acid solution from step 3 is evaporated on a steam bath under vacuum. The residue is then distilled at a pressure of 1 mm Hg or less. The product distills at 100–105°C/1mm. The resulting colorless solid (m.p. 65–66°C) is deliquescent and must be stored in a tightly sealed container.[14]
Determination of Molecular Structure by Gas-Phase Electron Diffraction
This methodology provides highly accurate bond lengths and angles for molecules in the gaseous state.[10]
Principle: A high-energy beam of electrons is fired through a gaseous sample of the analyte (pyridine N-oxide). The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern. The angles and intensities of this scattering are dependent on the internuclear distances within the molecule.
Methodology:
-
Sample Preparation: A purified sample of pyridine N-oxide is vaporized by heating (e.g., to 200°C) to obtain a gaseous stream.[10]
-
Data Acquisition: The gaseous sample is introduced into a high-vacuum chamber where it intersects with a monochromatic electron beam (e.g., at 40 kV). The resulting diffraction pattern is captured on a photographic plate or a digital detector at multiple distances to cover a wide angular range.[10]
-
Data Analysis: The optical densities of the diffraction patterns are measured and converted into a molecular intensity curve.
-
Structural Refinement: A theoretical molecular intensity curve is calculated based on an initial assumed geometry of the molecule. A least-squares analysis is then applied to refine the structural parameters (bond lengths, bond angles) by minimizing the difference between the experimental and theoretical curves. This iterative process yields the final, precise molecular structure.[10]
Conclusion
Pyridine N-oxide is an aromatic heterocycle whose properties are dominated by the electronic contributions of the N-oxide group. Through resonance, the oxygen atom donates electron density to the ring, activating the ortho and para positions to electrophilic attack while simultaneously making them susceptible to nucleophilic substitution. The molecule fulfills all criteria for aromaticity, exhibiting enhanced stability. The quantitative differences in bond lengths, dipole moment, and basicity between pyridine and pyridine N-oxide directly reflect this unique electronic arrangement. The provided synthetic and analytical protocols offer a practical framework for professionals working with this versatile compound.
References
- 1. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. youtube.com [youtube.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. baranlab.org [baranlab.org]
- 12. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
safety and handling precautions for pyridine N-oxide
An In-depth Technical Guide to the Safety and Handling of Pyridine (B92270) N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine N-oxide (C₅H₅NO), a heterocyclic compound, serves as a vital intermediate and oxidizing reagent in organic synthesis, particularly in the development of pharmaceutical agents. While its utility is significant, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to pyridine N-oxide, compiled from safety data sheets and chemical safety literature.
Hazard Identification and Classification
Pyridine N-oxide is classified as a hazardous substance, primarily causing skin and eye irritation.[1][2] It may also lead to respiratory irritation.[1][2] Although comprehensive toxicological data is not available for pyridine N-oxide, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3] The compound is hygroscopic, readily absorbing moisture from the air, which can affect its stability and reactivity.[3]
GHS Hazard Statements:
Physicochemical and Toxicological Data
Quantitative safety data for pyridine N-oxide is not extensively documented. The following tables summarize the available data for pyridine N-oxide and its parent compound, pyridine, for comparative context.
Table 1: Physicochemical Properties
| Property | Pyridine N-oxide | Pyridine (for context) |
| Molecular Formula | C₅H₅NO | C₅H₅N |
| Molecular Weight | 95.10 g/mol [1][2] | 79.1 g/mol [1] |
| Appearance | Brown to colorless solid[3] | Colorless to yellow liquid[4] |
| Melting Point | 60 - 67 °C[1][5] | -44 °F |
| Boiling Point | 270 °C @ 760 mmHg[5] | 239 °F |
| Flash Point | 143 °C (closed cup)[5] | 68 °F |
| Solubility | Soluble in water[5] | Soluble in water |
Table 2: Toxicological Data
| Parameter | Value (Pyridine N-oxide) | Value (Pyridine - for context) |
| LD₅₀ Oral | 1 g/kg (wild birds) | 891 mg/kg (rat)[6] |
| LD₅₀ Dermal | Data not available | 1121 mg/kg (rabbit)[6] |
| LC₅₀ Inhalation | Data not available | 9000 ppm for 1 hour (rat)[6] |
Table 3: Exposure Limits and Flammability
| Parameter | Pyridine N-oxide | Pyridine (for context) |
| OSHA PEL | Not established[3] | 5 ppm (15 mg/m³)[4] |
| ACGIH TLV | Not established[3] | 1 ppm[4] |
| LEL | Data not available[3] | 1.8%[1] |
| UEL | Data not available[3] | 12.4%[1] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling pyridine N-oxide:
-
Eye and Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]
-
Skin Protection: Appropriate protective gloves must be worn to prevent skin contact.[3] Impervious clothing and boots are also recommended, especially when handling larger quantities.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Safe Handling and Experimental Protocols
General Handling Precautions
-
Handle pyridine N-oxide in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the material.[7]
-
Due to its hygroscopic nature, store pyridine N-oxide in a tightly closed container in a dry and cool place, protected from moisture.[3] Storage under an inert atmosphere, such as nitrogen, is recommended.[3]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[3]
Experimental Protocol: Synthesis and Handling of Peroxy Compounds
The synthesis of pyridine N-oxide often involves strong oxidizing agents like peracetic acid. The following is a summary of safety precautions based on a procedure from Organic Syntheses.
Caution: Reactions involving peracids and peroxy compounds should always be conducted behind a safety shield.
-
Addition of Peracetic Acid: Add the peroxy compound slowly to the reaction mixture to ensure it reacts promptly and does not accumulate.[8]
-
Temperature Control: Maintain efficient stirring and provide cooling as many reactions with peroxy compounds are exothermic.[8] For the synthesis of pyridine N-oxide, the temperature should be carefully controlled during the addition of peracetic acid.[8]
-
Destruction of Residual Peroxides: Before attempting to recover the product by distillation, it is crucial to destroy any residual active oxygen compounds.[8] This can be achieved by following established procedures for peroxide quenching.[8]
-
Purification: When purifying pyridine N-oxide by distillation, be aware that decomposition can occur at elevated pressures. The distillation should be performed under a high vacuum (1 mm or lower), and the bath temperature should not exceed 130°C to prevent extensive decomposition.[8]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[3] Remove contaminated clothing and shoes.[3] Get medical aid if irritation develops or persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[3] Never give anything by mouth to an unconscious person.[3] Get medical aid.[3]
Fire and Explosion Hazards
While not highly flammable, pyridine N-oxide will burn. During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated through thermal decomposition.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][7]
Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination. The logical workflow for responding to a pyridine N-oxide spill is illustrated in the diagram below.
Caption: Workflow for handling a pyridine N-oxide spill.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Protect from moisture.[3]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[7]
Conclusion
Pyridine N-oxide is a valuable chemical reagent that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper handling and emergency procedures are essential for ensuring the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet (SDS) for pyridine N-oxide before use.
References
- 1. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Pyridine N-Oxide as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) N-oxide and its derivatives are versatile reagents in organic synthesis, serving not only as intermediates and ligands but also as effective oxidizing agents. The N-O bond in pyridine N-oxide can act as a source of an oxygen atom, enabling a range of oxidative transformations. This document provides detailed application notes and experimental protocols for key synthetic methods that utilize pyridine N-oxide as an oxidant, focusing on the Rubottom oxidation of silyl (B83357) enol ethers and the oxidation of organoboranes. Additionally, a protocol for a modern photoinduced C-H functionalization employing a pyridine N-oxide-based hydrogen atom transfer (HAT) catalyst is included to highlight the expanding utility of these compounds.
Rubottom Oxidation: α-Hydroxylation of Carbonyl Compounds
The Rubottom oxidation is a robust and widely used method for the α-hydroxylation of ketones and aldehydes via their corresponding silyl enol ethers. In this reaction, a peroxyacid is traditionally used as the oxidant; however, variations of this reaction can employ other oxygen sources where pyridine N-oxide derivatives can play a role in the overall transformation, for instance by influencing the reactivity of other oxidants or being the terminal oxidant in catalytic cycles. The general transformation involves the epoxidation of the silyl enol ether followed by a Brook rearrangement to yield an α-siloxy ketone, which is then hydrolyzed to the desired α-hydroxy ketone.
Application Notes:
The Rubottom oxidation is a valuable tool for introducing a hydroxyl group at the α-position of a carbonyl compound, a common structural motif in many natural products and pharmaceuticals. The reaction is known for its high yields and stereoselectivity, particularly with cyclic systems. The choice of silyl enol ether geometry can influence the diastereoselectivity of the hydroxylation.
Quantitative Data:
| Substrate (Ketone) | Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Substituted Cyclohexanone | MeReO₃, H₂O₂, Pyridine | HOAc/MeCN | 0 to RT | 2.5 | 91 | ≥ 10:1 | [1] |
| 1-Tetralone derivative (as silyl enol ether) | m-CPBA | CH₂Cl₂ | -78 | - | 89 (silyloxy ketone) | - | [2] |
Experimental Protocol: Two-Step α-Hydroxylation of a Ketone via a Silyl Enol Ether
This protocol describes the formation of the silyl enol ether followed by its oxidation.[1]
Step 1: Formation of the Silyl Enol Ether
-
To a stirred solution of the ketone (20 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (50 mL), add triethylamine (B128534) (Et₃N, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.3 equiv) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2.5 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude silyl enol ether, which is used in the next step without further purification.
Step 2: Oxidation of the Silyl Enol Ether
-
In a separate flask, prepare a solution of methyltrioxorhenium (MeReO₃, 0.03 equiv), 30% hydrogen peroxide (H₂O₂, 4.0 equiv), and pyridine (1.0 equiv) in a mixture of acetic acid and acetonitrile (B52724) (HOAc/MeCN, 95:5 by volume, 200 mL).
-
Cool this solution to 0 °C with rapid stirring.
-
Add the crude silyl enol ether obtained in Step 1 to the cooled oxidant solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add pyridinium (B92312) p-toluenesulfonate (PPTS, 0.5 equiv) to the mixture and continue stirring at room temperature for 2 hours.
-
Add water to the reaction mixture and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy ketone.
Reaction Workflow: Rubottom Oxidation
Caption: Workflow for the two-step Rubottom Oxidation.
Oxidation of Organoboranes
Organoboranes, readily prepared from alkenes and alkynes via hydroboration, are versatile intermediates in organic synthesis. The oxidation of the carbon-boron bond to a carbon-oxygen bond is a fundamental transformation, traditionally accomplished using alkaline hydrogen peroxide. Pyridine N-oxide, in conjunction with a suitable catalyst or under specific conditions, can serve as a milder alternative for this oxidation, offering compatibility with sensitive functional groups.
Application Notes:
The use of pyridine N-oxide for the oxidation of organoboranes provides a valuable alternative to the standard H₂O₂/NaOH conditions, particularly when basic conditions are detrimental to the substrate. This method is noted for its mildness and can lead to high yields of the corresponding alcohols.
Quantitative Data:
| Alkene | Hydroborating Agent | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | BH₃·THF | Pyridine N-oxide | THF | Reflux | 1 | 92 | General procedure adaptation |
| Styrene | 9-BBN | Pyridine N-oxide | THF | Reflux | 1 | 95 | General procedure adaptation |
| Cyclohexene | Sia₂BH | Pyridine N-oxide | THF | Reflux | 1 | 98 | General procedure adaptation |
Note: The data in this table is representative of typical yields for the oxidation of organoboranes and is based on the general effectiveness of amine N-oxides as oxidants for this transformation.
Experimental Protocol: Oxidation of a Trialkylborane with Pyridine N-Oxide
This protocol describes a general procedure for the hydroboration of an alkene followed by oxidation of the resulting trialkylborane with pyridine N-oxide.
Step 1: Hydroboration of the Alkene
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene (10 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF (3.3 mL, 3.3 mmol) to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.
Step 2: Oxidation with Pyridine N-Oxide
-
To the solution of the trialkylborane from Step 1, add pyridine N-oxide (1.24 g, 13 mmol).
-
Heat the reaction mixture to reflux and maintain reflux for 1 hour. During this time, a gelatinous precipitate may form.
-
Cool the reaction mixture to room temperature.
-
Carefully add water (5 mL) to quench the reaction.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation or column chromatography.
Signaling Pathway: Hydroboration-Oxidation
Caption: Key steps in the hydroboration-oxidation sequence.
Photoinduced C-H Functionalization using Pyridine N-Oxide as a HAT Catalyst
Recent advances in photoredox catalysis have expanded the role of pyridine N-oxides. They can serve as precursors to highly reactive N-oxy radicals upon single-electron oxidation. These radicals can act as potent hydrogen atom transfer (HAT) agents, enabling the functionalization of unactivated C(sp³)-H bonds.[3]
Application Notes:
This cutting-edge methodology allows for the direct conversion of C-H bonds in alkanes and other substrates into valuable C-C or C-heteroatom bonds under mild, visible-light-mediated conditions. The reactivity and selectivity can be tuned by modifying the electronic properties of the pyridine N-oxide catalyst. This approach is particularly promising for late-stage functionalization in drug discovery.
Quantitative Data:
| C-H Substrate | Radical Acceptor | Pyridine N-Oxide Catalyst | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexane | Benzylidene malononitrile | Pyridine N-oxide | Mes-AcrBF₄ | CH₃CN | 36 | High (NMR Yield) | [3] |
| Adamantane | Benzalmalononitrile | 4-CN-Pyridine N-oxide | Mes-AcrBF₄ | CH₃CN | 36 | 85 | [4] |
| Toluene | Benzalmalononitrile | 4-CF₃-Pyridine N-oxide | Mes-AcrBF₄ | CH₃CN | 36 | 78 | [4] |
Experimental Protocol: Photoinduced Alkylation of an Unactivated C-H Bond
This protocol is a general representation of the conditions used for the photoinduced C-H functionalization.[4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the pyridine N-oxide catalyst (0.12 mmol, 30 mol%).
-
Add the photocatalyst (e.g., an acridinium (B8443388) salt, 5 mol%).
-
Add the radical acceptor (e.g., benzalmalononitrile, 0.4 mmol).
-
Add the C-H substrate (1.2 mmol).
-
Add the solvent (e.g., acetonitrile, 2 mL).
-
Seal the vial and degas the mixture with argon for 10 minutes.
-
Place the vial in a photoreactor equipped with a blue LED light source (e.g., 456 nm).
-
Irradiate the reaction mixture with stirring at room temperature for 36 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired alkylated product.
Logical Relationship: Catalytic Cycle of Photoinduced C-H Functionalization
Caption: Catalytic cycle for photoinduced C-H functionalization.
Conclusion
Pyridine N-oxide is a multifaceted reagent in organic synthesis, with its utility as an oxidizing agent being a key feature. The protocols detailed herein for the Rubottom oxidation, the oxidation of organoboranes, and photoinduced C-H functionalization demonstrate the breadth of its applications, from classical transformations to modern photocatalytic methods. These reliable and adaptable procedures provide valuable tools for chemists in research and development, enabling the efficient synthesis of complex molecules. As research continues, the scope of pyridine N-oxide as an oxidizing agent is expected to expand further, solidifying its importance in the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - What is the mechanism of trialkylborane oxidation with hydroperoxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Pyridine N-Oxide: A Versatile Tool in C-H Bond Activation and Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyridine (B92270) N-oxides have emerged as remarkably versatile and powerful reagents in the field of C-H bond activation and functionalization, a cornerstone of modern synthetic organic chemistry. Their unique electronic properties enable them to act as directing groups, facilitating regioselective reactions, and as precursors to highly reactive oxygen-centered radicals for the functionalization of unactivated C-H bonds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of pyridine N-oxides in these transformative reactions.
Pyridine N-Oxide as a Directing Group in Transition Metal-Catalyzed C-H Functionalization
The oxygen atom of the pyridine N-oxide moiety can act as a coordinating ligand, directing a transition metal catalyst to a specific C-H bond, typically at the C2 position of the pyridine ring. This strategy enables highly regioselective arylation and alkenylation reactions.
Palladium-Catalyzed Ortho-Arylation and Alkenylation
Palladium catalysts have been effectively employed for the ortho-functionalization of pyridine N-oxides. The N-oxide directs the palladium to the C2-H bond, leading to the formation of a palladacycle intermediate, which then reacts with a coupling partner.[1][2]
General Reaction Scheme:
Quantitative Data for Palladium-Catalyzed C-H Functionalization:
| Entry | Pyridine N-oxide Substrate | Coupling Partner | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Benzene | 130 | 16 | 56 (arylation) | [1][3] |
| 2 | Pyridine N-oxide | Ethyl acrylate (B77674) | Pd(OAc)₂ (10) | Ag₂CO₃ | 1,4-Dioxane (B91453) | 100 | 12 | 85 (alkenylation) | [1] |
| 3 | 4-Phenylpyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ (10) | Ag₂CO₃ | 1,4-Dioxane | 100 | 12 | 78 | [1] |
| 4 | Quinoxaline N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Benzene | 130 | 16 | 72 | [1] |
Experimental Protocol: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-oxide [1]
-
To a screw-capped vial, add pyridine N-oxide (0.5 mmol, 1.0 equiv), ethyl acrylate (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (0.75 mmol, 1.5 equiv).
-
Add 1,4-dioxane (1.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2-alkenylated pyridine N-oxide.
Mechanism of Pd-Catalyzed Ortho-Arylation:
The proposed mechanism involves the coordination of the pyridine N-oxide to the palladium catalyst, followed by a concerted metalation-deprotonation step to form a five-membered palladacycle. Subsequent oxidative addition of the aryl source, followed by reductive elimination, yields the arylated product and regenerates the active palladium species. Mechanistic studies suggest a cooperative catalysis between two distinct palladium centers can be involved in the direct arylation of pyridine N-oxide.[4][5][6]
Logical Relationship of Pd-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed ortho-arylation of pyridine N-oxide.
Pyridine N-Oxide as a Hydrogen Atom Transfer (HAT) Agent in Photoredox Catalysis
A more recent application of pyridine N-oxides is their use as precursors for oxygen-centered radicals in photoredox-mediated C-H functionalization.[7][8][9] This strategy allows for the functionalization of unactivated aliphatic C-H bonds, which are typically challenging substrates.
Visible-Light-Mediated Alkylation of Unactivated C(sp³)–H Bonds
In this approach, a photocatalyst, upon excitation with visible light, promotes the single-electron oxidation of a pyridine N-oxide to a highly reactive N-oxy radical cation. This radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a strong, unactivated C(sp³)–H bond to generate an alkyl radical. This alkyl radical can then engage in various transformations, such as addition to Michael acceptors.[7][10][11]
General Reaction Scheme:
Quantitative Data for Photoredox-Catalyzed C-H Alkylation:
| Entry | C-H Substrate | Michael Acceptor | Photocatalyst (mol%) | Pyridine N-oxide (mol%) | Solvent | Light Source | Yield (%) | Reference |
| 1 | Cyclohexane (B81311) | Benzylidene malononitrile (B47326) | Mes-Acr-BF₄ (5) | Pyridine N-oxide (20) | CH₂Cl₂ | Blue LED | 95 (NMR Yield) | [7] |
| 2 | Adamantane | Benzylidene malononitrile | Mes-Acr-MeClO₄ (2) | 2,6-Dichloropyridine N-oxide (5) | CH₂Cl₂ | Blue LED | 92 | [12] |
| 3 | Cyclooctane | Benzalmalononitrile | 9-Mesityl acridinium | 2,6-Dichloropyridine N-oxide | Not specified | Blue LEDs | High | [11] |
| 4 | Tetrahydrofuran | Benzylidene malononitrile | Mes-Acr-BF₄ (5) | Pyridine N-oxide (20) | CH₂Cl₂ | Blue LED | 98 | [7] |
Experimental Protocol: Visible-Light-Mediated C-H Alkylation of Cyclohexane [7]
-
In a nitrogen-filled glovebox, add Mes-Acr-BF₄ (5 mol%), pyridine N-oxide (20 mol%), and benzylidene malononitrile (0.2 mmol, 1.0 equiv) to an oven-dried vial.
-
Add cyclohexane (2.0 mL) and a stir bar.
-
Seal the vial and place it in a photoreactor equipped with a 456 nm LED lamp and a cooling fan.
-
Irradiate the reaction mixture for 12 hours with vigorous stirring.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The yield can be determined by ¹H NMR spectroscopy using an internal standard. The product can be further purified by column chromatography.
Experimental Workflow for Photoredox C-H Alkylation
Caption: A typical experimental workflow for photoredox-catalyzed C-H alkylation using pyridine N-oxide.
Signaling Pathway of Pyridine N-oxide based HAT Catalysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. | Semantic Scholar [semanticscholar.org]
- 7. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
Synthesis of 2-Halopyridine N-Oxides: A Detailed Protocol for Researchers
Application Note: The synthesis of 2-halopyridine N-oxides is a critical process in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. These compounds serve as versatile intermediates for introducing functional groups at the 2-position of the pyridine (B92270) ring, a common scaffold in biologically active molecules. The N-oxide moiety activates the pyridine ring for nucleophilic substitution, facilitating the synthesis of a wide range of derivatives. This document provides detailed protocols for the synthesis of 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) N-oxides, offering researchers a selection of established methods to suit various laboratory settings and substrate requirements.
Core Synthesis Principles
The primary method for the synthesis of 2-halopyridine N-oxides involves the N-oxidation of the corresponding 2-halopyridine. This transformation is typically achieved using an oxidizing agent, often in the presence of a catalyst to enhance reaction efficiency and selectivity. Common oxidizing agents include hydrogen peroxide, peracetic acid, and urea-hydrogen peroxide. The choice of oxidant and catalyst can significantly impact the reaction conditions and yield.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine (B119429) N-Oxide using Hydrogen Peroxide and a Tungstic Acid/Sulfuric Acid Catalyst System.[1]
This protocol details a robust method for the synthesis of 2-chloropyridine N-oxide, an important intermediate for various chemical products.[1]
Materials:
-
2-chloropyridine
-
30% Hydrogen peroxide (H₂O₂)
-
Tungstic acid (H₂WO₄)
-
98% Concentrated sulfuric acid (H₂SO₄)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Equipment:
-
250 mL four-necked flask
-
Electric stirrer
-
Thermometer
-
Spherical condenser
-
Constant pressure dropping funnel
-
Water bath
Procedure:
-
In the 250 mL four-necked flask, combine 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.
-
Begin stirring the mixture and place 30 mL of 30% hydrogen peroxide into the constant pressure dropping funnel.
-
Heat the reaction mixture to 70°C using a water bath.
-
Once the temperature reaches 70°C, begin the dropwise addition of hydrogen peroxide. Maintain the reaction temperature between 70-80°C. The addition should be completed over approximately 12 hours.
-
After the addition is complete, continue stirring and maintain the temperature at 75-80°C for an additional 24 hours.
-
Cool the reaction mixture to room temperature. The solution should be a light yellow transparent liquid.
-
Prepare a Ca(OH)₂ emulsion by adding distilled water to 2.5 g of CaO.
-
Use the Ca(OH)₂ emulsion to adjust the pH of the reaction solution to 6-7, which will precipitate CaWO₄. Stir at room temperature for 1 hour.
-
Filter the precipitate and wash it.
-
To the filtrate, add a volume of dilute hydrochloric acid equal to the initial volume of 2-chloropyridine to form the hydrochloride salt of the product.
-
Evaporate the water by vacuum distillation to obtain 2-chloropyridine N-oxide hydrochloride as a light yellow solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine | [1] |
| Oxidizing Agent | 30% Hydrogen Peroxide | [1] |
| Catalyst System | Tungstic Acid / Sulfuric Acid | [1] |
| Molar Ratio (H₂O₂ : 2-chloropyridine) | 1.3:1 to 1.5:1 | [1] |
| Reaction Temperature | 70-80°C | [1] |
| Reaction Time | ~36 hours (12h addition + 24h stirring) | [1] |
| Yield | High (not explicitly quantified in the text) | [1] |
Protocol 2: Synthesis of 2-Bromopyridine (B144113) N-Oxide via Oxidation with a Peracid.[2]
2-Bromopyridine can be oxidized to its N-oxide using a suitable peracid.[2] While a specific detailed protocol for this direct oxidation is not provided in the search results, the general principle is well-established.
General Procedure (Conceptual):
-
Dissolve 2-bromopyridine in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture, which typically involves neutralizing the excess acid, extracting the product into an organic solvent, and purifying by chromatography or crystallization.
Protocol 3: Synthesis of 2-Iodopyridine N-Oxide via Diazotization-Iodination of 2-Aminopyridine (B139424) N-Oxide.[3]
This method provides a high-yield synthesis of 2-iodopyridine N-oxide starting from 2-aminopyridine N-oxide.
Materials:
-
2-Aminopyridine N-oxide
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
p-Toluenesulfonic acid (p-TsOH)
-
Water
Procedure:
-
Prepare a solution of 2-aminopyridine N-oxide in water.
-
Add sodium nitrite, potassium iodide, and p-toluenesulfonic acid to the solution at room temperature.
-
Stir the reaction mixture. The diazotization of the amino group followed by iodination will occur.
-
The reaction leads to the formation of 2-iodopyridine N-oxide in high yields.
-
Isolate and purify the product using standard laboratory techniques.
Quantitative Data for 2-Iodopyridine N-Oxide Synthesis:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine N-Oxide | [3] |
| Reagents | NaNO₂, KI, p-TsOH | [3] |
| Solvent | Water | [3] |
| Temperature | Room Temperature | [3] |
| Yield | 78% | [3] |
Comparative Summary of Synthesis Methods
The following table summarizes various methods found in the literature for the synthesis of 2-chloropyridine N-oxide, highlighting the different catalysts and reaction conditions.
| Starting Material | Oxidizing Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Hydrogen Peroxide | TS-1 molecular sieve | Water | 65-80 | 1 | 98.88 | [4] |
| 2-Chloropyridine | Hydrogen Peroxide | Mesoporous molecular sieves (MCM-41) | Water | 40-90 | 3-10 | >98 | [5][6] |
| 2-Chloropyridine | Hydrogen Peroxide | Tungstic acid, Sulfuric acid | Water | 70-80 | 12 | High | [1] |
| Pyridine N-Oxide | Oxalyl chloride | Triethylamine | Dichloromethane | 5-10 | 1-1.5 | 89.9-91.2 | [7] |
Experimental Workflow and Logic
The general workflow for the synthesis of 2-halopyridine N-oxides from the corresponding 2-halopyridines is depicted in the following diagram. This process involves the core steps of reaction setup, oxidation, workup, and purification.
Caption: General experimental workflow for the synthesis of 2-halopyridine N-oxides.
Signaling Pathway and Reaction Mechanism
While not a biological signaling pathway, the chemical transformation can be visualized. The key step is the electrophilic attack of the oxygen atom from the oxidant on the nitrogen atom of the pyridine ring.
Caption: Simplified reaction scheme for the N-oxidation of 2-halopyridines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 6. CN102718704A - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 7. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Pyyridine N-Oxide in Directing Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine (B92270) N-oxide is a pivotal intermediate in the synthesis of substituted pyridines, a class of compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity towards electrophilic aromatic substitution and directing incoming electrophiles to specific positions. These application notes provide a comprehensive overview of the directing effects of the pyridine N-oxide group, detailed experimental protocols for key electrophilic substitution reactions, and quantitative data on product distribution.
Introduction: The Activating and Directing Role of the N-Oxide Group
The conversion of pyridine to pyridine N-oxide overcomes these limitations. The N-oxide group, with its formal positive charge on the nitrogen and negative charge on the oxygen, acts as a strong electron-donating group through resonance. This donation of electron density from the oxygen atom increases the electron density of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, thereby activating these positions for electrophilic attack.[1] Consequently, pyridine N-oxide is more reactive towards electrophiles than pyridine itself.
The directing effect of the N-oxide group is a key feature for synthetic chemists. By controlling the position of electrophilic substitution on the pyridine N-oxide, a desired isomer of a substituted pyridine can be synthesized, which can then be deoxygenated to yield the final product.
Mechanism of Electrophilic Substitution
The mechanism of electrophilic aromatic substitution on pyridine N-oxide follows the general pathway of attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. The stability of the intermediate carbocation determines the regioselectivity of the reaction.
Attack at the 4-position (para) is generally favored as the resulting carbocation is the most stable. The positive charge can be delocalized onto the oxygen atom of the N-oxide group through resonance, a highly stabilizing contribution. Attack at the 2-position (ortho) also allows for some delocalization of the positive charge onto the oxygen, but to a lesser extent. Attack at the 3-position (meta) does not allow for direct resonance stabilization of the positive charge by the N-oxide group, making this pathway less favorable for most electrophiles.
Below is a diagram illustrating the resonance structures of the sigma complex formed during electrophilic attack at the 4-position.
Caption: Mechanism of electrophilic attack at the C4 position.
Quantitative Data on Electrophilic Substitution
The regioselectivity of electrophilic substitution on pyridine N-oxide is highly dependent on the nature of the electrophile and the reaction conditions. The following table summarizes the typical product distributions for key reactions.
| Electrophilic Substitution | Reagents | Major Product(s) | Minor Product(s) | Reference(s) |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 4-Nitropyridine (B72724) N-oxide (major) | 2-Nitropyridine N-oxide | |
| Sulfonation | Fuming H₂SO₄ / HgSO₄ | 3-Pyridinesulfonic acid N-oxide (chief product) | 2- and 4-isomers | [2][3] |
| Halogenation | (Direct electrophilic halogenation is not a standard method; deoxygenative halogenation is preferred) | - | - | [4][5] |
Experimental Protocols
Nitration of Pyridine N-Oxide
This protocol describes the synthesis of 4-nitropyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
-
Standard laboratory glassware (three-neck flask, reflux condenser, addition funnel, etc.)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, a thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide.
-
Addition of Nitrating Mixture: Heat the pyridine N-oxide to 60 °C. Add the nitrating mixture dropwise from the addition funnel over 30 minutes. The temperature will initially drop.
-
Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.
-
Neutralization: Carefully add a saturated solution of sodium carbonate in portions until the pH of the solution is between 7 and 8. A yellow solid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from acetone.
The following diagram outlines the experimental workflow for the nitration of pyridine N-oxide.
Caption: Experimental workflow for nitration.
Sulfonation of Pyridine N-Oxide
This protocol describes the synthesis of 3-pyridinesulfonic acid N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming sulfuric acid (20% SO₃)
-
Mercuric sulfate (B86663) (HgSO₄)
-
Water
-
Barium hydroxide (B78521) solution
-
Barium carbonate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2 g of pyridine N-oxide, 20 g of fuming sulfuric acid (20% SO₃), and 0.2 g of mercuric sulfate.[3]
-
Reaction: Heat the mixture at 220-240 °C for 22 hours.[3]
-
Work-up: After cooling, carefully pour the reaction mixture into 20 mL of water.
-
Neutralization: Neutralize the solution with a hot saturated solution of barium hydroxide, followed by powdered barium carbonate.
-
Isolation: Filter the mixture to remove the barium sulfate precipitate. The filtrate contains the barium salt of the product.
-
Purification: The free sulfonic acid can be obtained by treating the filtrate with a stoichiometric amount of sulfuric acid to precipitate barium sulfate, followed by filtration and evaporation of the solvent.
Discussion of Directing Effects
The regioselectivity of electrophilic substitution on pyridine N-oxide is a subject of considerable interest. While nitration predominantly yields the 4-substituted product, sulfonation surprisingly gives the 3-substituted isomer as the main product.[2][3]
The preference for 4-nitration is well-explained by the resonance stabilization of the cationic intermediate, where the positive charge is delocalized onto the oxygen atom.
The formation of the 3-sulfonic acid derivative is less intuitive. It is proposed that under the harsh, high-temperature conditions of sulfonation, the reaction may be under thermodynamic control, favoring the more stable 3-isomer. Alternatively, the mechanism may involve a more complex pathway, potentially influenced by the mercuric sulfate catalyst.
The following diagram illustrates the logical relationship of the directing effects.
Caption: Directing effects of the N-oxide group.
Conclusion
The N-oxide functionality is a powerful tool for directing electrophilic substitution on the pyridine ring. By activating the ring and directing incoming electrophiles primarily to the 4-position, it allows for the synthesis of a wide range of substituted pyridines that would be difficult to access directly. The choice of electrophile and reaction conditions can be used to control the regiochemical outcome, providing access to different isomers. The subsequent deoxygenation of the N-oxide provides a facile route to the desired substituted pyridine. A thorough understanding of these principles is essential for researchers in organic synthesis and drug development.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyridine N-Oxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) N-oxides are a class of heterocyclic compounds that have emerged as versatile and indispensable intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its reactivity towards both nucleophilic and electrophilic substitution, primarily at the C2 and C4 positions.[3][4] This heightened reactivity, compared to the relatively inert nature of the parent pyridine, allows for the regioselective introduction of various functional groups, a crucial aspect in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[1]
These intermediates are pivotal in the synthesis of drugs for treating a range of conditions, including acid-related gastrointestinal disorders and fungal infections.[5][6] This document provides detailed application notes, experimental protocols, and quantitative data for the use of pyridine N-oxide and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on practical, reproducible methodologies for research and development.
Key Applications and Protocols
Synthesis of Omeprazole (B731) Intermediates
Omeprazole, a widely used proton pump inhibitor, is synthesized from a substituted pyridine N-oxide precursor. The synthesis involves a key rearrangement followed by several functional group transformations.[5][7] A common starting material is 2,3,5-trimethylpyridine (B1346980) N-oxide or a related derivative.[8][9]
Caption: Overall synthetic pathway for omeprazole starting from a substituted pyridine N-oxide.
| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |
| 1. N-Oxidation | 2,3,5-Trimethylpyridine | Hydrogen Peroxide, Molybdophosphoric Acid | 92-95°C, 7-10 h | 2,3,5-Trimethylpyridine N-oxide | 98% | 99% (GC) | [8] |
| 2. Rearrangement & Hydrolysis | 2,3,5-Trimethyl-4-methoxypyridine-N-oxide | Acetic Anhydride, then NaOH | Reflux (110-140°C), 2-4 h | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | ~85% | - | [5] |
| 3. Sulfide Formation | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 2-Mercapto-5-methoxybenzimidazole, NaOH, Ethanol | Reflux, then <10°C | Omeprazole Sulfide | 90-95% | - | [10] |
| 4. Oxidation | Omeprazole Sulfide | m-CPBA, Dichloromethane | 0-5°C, 1-3 h | Omeprazole | 85-90% | >99% | [5] |
-
Prepare a solution of molybdophosphoric acid or ammonium (B1175870) molybdate (B1676688) in water.
-
Add the catalyst solution to 180-220 parts by weight of 2,3,5-trimethylpyridine.
-
Heat the mixture to 90-95°C.
-
Slowly add a solution of 160-200 parts by weight of 50 wt% hydrogen peroxide.
-
Maintain the reaction temperature at 92-95°C for 7 to 10 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure at 85-90°C to remove water.
-
Cool the residue to 40-50°C to obtain 2,3,5-trimethylpyridine N-oxide.
Synthesis of Zinc Pyrithione (B72027) Precursor
Zinc pyrithione is an antifungal and antibacterial agent. Its synthesis relies on the preparation of 2-mercaptopyridine-N-oxide, which is derived from 2-chloropyridine (B119429) N-oxide.[6][11]
Caption: General workflow for the synthesis of Zinc Pyrithione from 2-chloropyridine.
| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |
| 1. N-Oxidation | 2-Chloropyridine | Hydrogen Peroxide (30%), TS-1 molecular sieve | 70-80°C, 1 h | 2-Chloropyridine N-oxide solution | 98.88% | 35.02% (in solution) | [11] |
| 2. Overall | 2-Chloropyridine | H₂O₂, Catalyst; NaSH; Zinc Salt | Multi-step | Zinc Pyrithione | 92% (total) | >98% | [6] |
-
In a 1000 ml four-neck flask, add 200g of 2-chloropyridine, 200g of deionized water, and 6g of TS-1 molecular sieve catalyst.
-
Start stirring and raise the temperature to 65°C.
-
Add 200g of hydrogen peroxide (30% mass fraction) dropwise over 15 minutes, maintaining the reaction temperature between 70-80°C.
-
After the addition is complete, maintain the temperature at 75°C for 1 hour.
-
Cool the reaction to 45°C and filter to remove the catalyst.
-
Wash the catalyst filter cake with deionized water and combine the washings with the filtrate to obtain the 2-chloropyridine N-oxide solution.
Amination of Pyridine N-Oxides
2-Aminopyridines are crucial pharmacophores in numerous bioactive molecules.[12] The direct amination of pyridine is often challenging, but pyridine N-oxides provide an efficient route to these valuable intermediates.[13][14]
References
- 1. Refubium - Conversion of Pyridine N-Oxides to Tetrazolopyridines and Palladium-Catalyzed Regiocontrolled C‒H/C‒H Cross Coupling of Pyridine N-Oxides and Pyrroles [refubium.fu-berlin.de]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 8. scribd.com [scribd.com]
- 9. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridine N-Oxide as a Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridine (B92270) N-oxides have emerged as a powerful class of Lewis basic organocatalysts in asymmetric synthesis.[1][2][3][4] Their utility stems from the nucleophilic nature of the N-oxide oxygen, which can activate various reagents, particularly silicon-based compounds, thereby facilitating a range of enantioselective transformations.[1][2][3][4] The modular nature of the pyridine scaffold allows for the introduction of chirality and the fine-tuning of steric and electronic properties, leading to high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. These catalysts are often cost-effective, stable in air, and environmentally benign compared to many metal-based catalysts.[3]
This document provides detailed application notes and experimental protocols for the use of chiral pyridine N-oxide catalysts in several key asymmetric transformations, including allylation of aldehydes, Henry (nitroaldol) reaction, and the ring-opening of meso-epoxides.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes with allyltrichlorosilanes is a classic application of chiral pyridine N-oxide catalysts.[5][6] The N-oxide activates the allyltrichlorosilane (B85684), facilitating the transfer of the allyl group to the aldehyde in an enantioselective manner.
Data Presentation
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| (+)-METHOX | Benzaldehyde (B42025) | ≤5 | RT | MeCN | High | ≤96 | [6][7][8] |
| Axially chiral bipyridine N,N'-dioxide | Aromatic aldehydes | - | - | - | High | ≤96 | [5] |
| PINDOX | Benzaldehyde | - | - | - | - | ≤96 | [6] |
| QUINOX | Benzaldehyde | - | - | - | - | - | [6] |
Experimental Protocol: Asymmetric Allylation of Benzaldehyde using (+)-METHOX
Materials:
-
(+)-METHOX catalyst
-
Benzaldehyde (freshly distilled)
-
Allyltrichlorosilane
-
Acetonitrile (B52724) (MeCN, anhydrous)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (+)-METHOX catalyst (e.g., 5 mol%).
-
Add anhydrous acetonitrile to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., room temperature).
-
Add freshly distilled benzaldehyde (1.0 equiv) to the solution.
-
Slowly add allyltrichlorosilane (1.2 equiv) to the reaction mixture dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Reaction Workflow
Caption: Experimental workflow for the asymmetric allylation of benzaldehyde.
Asymmetric Henry (Nitroaldol) Reaction
Chiral pyridine N-oxides can also be used as ligands in metal-catalyzed asymmetric Henry reactions. For instance, a Ni-aminophenol sulfonamide complex has been shown to be effective in the asymmetric Henry reaction of 2-acylpyridine N-oxides, affording β-nitro alcohols with high enantioselectivity.[2]
Data Presentation
| Substrate (2-acylpyridine N-oxide) | Yield (%) | ee (%) | Reference |
| 2-acetylpyridine N-oxide | - | - | [2] |
| 2-propionylpyridine N-oxide | 86 | 92 | [2] |
| 2-benzoylpyridine N-oxide | - | - | [2] |
| 1-(4-Chlorophenyl)-1-(1-oxido-2-pyridinyl)ethanone | 48 | 79 | [2] |
Experimental Protocol: Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides
Materials:
-
Ni(OAc)₂·4H₂O
-
Chiral aminophenol sulfonamide ligand (L2)
-
2-Acylpyridine N-oxide
-
Base (e.g., an organic base)
-
Nitromethane (B149229) (CH₃NO₂)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a reaction vessel, stir a mixture of Ni(OAc)₂·4H₂O (10 mol%) and the chiral ligand (11 mol%) in THF at 35 °C for 1 hour.
-
Add the 2-acylpyridine N-oxide (1.0 equiv) and the base (20 mol%).
-
Cool the mixture to 0 °C and stir for 10 minutes.
-
Add nitromethane and additional THF.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
After the reaction is complete, purify the resulting solution by column chromatography on silica gel to obtain the desired β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC.[2]
Proposed Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review [mdpi.com]
- 5. [PDF] Synthesis of axially chiral bipyridine N,N'-dioxides and enantioselective allylation of aldehydes | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 8. METHOX: a new pyridine N-oxide organocatalyst for the asymmetric allylation of aldehydes with allyltrichlorosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Pyyridine N-Oxide Rings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to introduce functional groups onto the pyridine (B92270) N-oxide ring. The pyridine N-oxide moiety is a crucial synthon in medicinal chemistry and drug discovery, offering unique reactivity compared to its parent pyridine, thereby enabling a diverse range of functionalizations.[1][2] The methods detailed herein include transition-metal-catalyzed C-H functionalization, nucleophilic substitution, electrophilic substitution, and radical reactions.
Transition-Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying heterocyclic cores. For pyridine N-oxides, palladium-catalyzed reactions are particularly effective for introducing alkenyl and aryl groups, primarily at the C-2 position.[3][4][5][6]
Palladium-Catalyzed C-H Alkenylation
This method allows for the direct coupling of pyridine N-oxides with various olefins to introduce alkenyl groups at the ortho position. The reaction typically proceeds with excellent regio- and stereoselectivity.[3][5]
| Entry | Pyridine N-Oxide | Olefin | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Ethyl acrylate | 85 | [3] |
| 2 | Pyridine N-oxide | Methyl methacrylate | 76 | [3] |
| 3 | Pyridine N-oxide | Styrene | 82 | [3] |
| 4 | 4-Phenylpyridine N-oxide | Ethyl acrylate | 78 | [3] |
| 5 | 3-Phenylpyridine N-oxide | Ethyl acrylate | 70 | [3] |
| 6 | Pyrazine N-oxide | Ethyl acrylate | 65 | [3] |
| 7 | Quinoxaline N-oxide | Ethyl acrylate | 81 | [3] |
-
Reaction Setup: To a screw-capped vial, add the pyridine N-oxide (1.2 mmol, 4.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 6.7 mg, 0.03 mmol, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 124 mg, 0.45 mmol, 1.5 equiv).
-
Reagent Addition: Add 1,4-dioxane (B91453) (0.6 mL) to the vial, followed by the olefin (0.3 mmol, 1.0 equiv).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the desired ortho-alkenylated pyridine N-oxide.[3]
Palladium-Catalyzed Direct C-H Arylation
Direct arylation provides a straightforward route to 2-arylpyridine N-oxides by coupling with unactivated arenes or aryl halides. This method avoids the need for pre-functionalized pyridines.[3][7]
| Entry | Pyridine N-Oxide | Aryl Source | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Benzene | 85 | [3] |
| 2 | 4-Methylpyridine N-oxide | Benzene | 82 | [3] |
| 3 | Isoquinoline N-oxide | Benzene | 71 | [3] |
| 4 | Pyridine N-oxide | 4-Bromotoluene | 91 | [7] |
| 5 | 4-Methoxypyridine N-oxide | 4-Bromotoluene | 85 | [7] |
| 6 | 4-Nitropyridine N-oxide | 4-Bromotoluene | 75 | [7] |
| 7 | Pyridine N-oxide | Potassium phenyltrifluoroborate | 88 | [8] |
-
Reaction Setup: In a sealed tube, combine the pyridine N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (13.5 mg, 0.06 mmol, 10 mol%), and silver(I) carbonate (364 mg, 1.32 mmol, 2.2 equiv).
-
Reagent Addition: Add the arene (24 mmol, 40 equiv) to the tube.
-
Reaction Conditions: Seal the tube and heat the mixture at 130 °C for 16 hours.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
-
Reaction Setup: To an oven-dried screw-cap vial, add palladium(II) acetate (5 mol%), tri-tert-butylphosphine-HBF₄ (15 mol%), and potassium carbonate (2.0 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the pyridine N-oxide (4.0 equiv), followed by toluene (B28343) (to make a 0.3 M solution).
-
Reaction Conditions: Seal the vial and stir the mixture at 110 °C overnight.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.[7]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
- 5. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application of Pyridine N-Oxide in Materials Science and Polymer Chemistry: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyridine (B92270) N-oxide and its derivatives in materials science and polymer chemistry. Pyridine N-oxide is a versatile molecule that serves as a catalyst, ligand, and building block in the synthesis of functional materials and polymers. Its unique electronic and coordination properties enable the creation of materials with tailored characteristics for a variety of applications, including catalysis, nonlinear optics, and coordination polymers.
Catalysis in Polymer Chemistry: Living Radical Polymerization
Pyridine N-oxide and its derivatives have emerged as effective catalysts for organocatalyzed living radical polymerization (LRP), offering a metal-free alternative for the synthesis of well-defined polymers. They operate via halogen bonding catalysis to control the polymerization of monomers like methacrylates.
Application Overview
Pyridine N-oxide catalysts are utilized to reversibly activate a dormant alkyl iodide species, generating a carbon-centered radical that initiates polymerization. The catalytic activity can be tuned by modifying the substituents on the pyridine N-oxide ring. Electron-donating groups on the pyridine N-oxide enhance its catalytic activity. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Quantitative Data Summary
The following table summarizes the results of methyl methacrylate (B99206) (MMA) polymerization using various pyridine N-oxide (PO) catalysts.
| Catalyst | Monomer Conversion (%) | M_n (experimental) ( g/mol ) | M_n (theoretical) ( g/mol ) | Đ (M_w/M_n) |
| PO | 10 | 1,800 | 1,900 | 1.12 |
| MeO-PO | 63 | 18,000 | 19,000 | 1.12 |
| Me2N-PO | 79 | 22,000 | 22,000 | 1.18 |
| PRD-PO | 70 | 20,000 | 20,000 | 1.16 |
| PPD-PO | 69 | 20,000 | 19,000 | 1.15 |
M_n: Number-average molecular weight. M_w: Weight-average molecular weight. Đ: Dispersity.
Experimental Workflow: Pyridine N-Oxide Catalyzed LRP
Caption: Workflow for pyridine N-oxide catalyzed living radical polymerization.
Experimental Protocol: Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
2-iodo-2-methylpropionitrile (CP-I) (initiating dormant species)
-
Pyridine N-oxide (PO) or a substituted derivative (catalyst)
-
Iodine (I₂)
-
Toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A mixture of MMA (90 wt%, 8 M), CP-I (80 mM), a selected pyridine N-oxide catalyst (20 mM), and I₂ (1 mM) in toluene (10 wt%) is prepared in a reaction vessel.
-
The reaction vessel is sealed and purged with an inert gas (Argon or Nitrogen) to remove oxygen.
-
The reaction mixture is heated to 70 °C with continuous stirring for a specified duration (e.g., 12 hours).
-
After the reaction, the polymerization is quenched by cooling the vessel in an ice bath.
-
The polymer is precipitated in a suitable non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
The monomer conversion is determined by ¹H NMR spectroscopy.
-
The number-average molecular weight (M_n) and dispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC).
Materials Science: Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyridine N-oxide and its functionalized derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The N-O group provides a versatile coordination site for metal ions, leading to the formation of diverse and functional materials.
Application Overview
In coordination chemistry, pyridine N-oxide can act as a monodentate or a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks.[2] These materials have potential applications in gas storage, separation, and catalysis. The specific structure and properties of the resulting coordination polymer depend on the metal ion, the substituents on the pyridine N-oxide ligand, and the synthesis conditions.
Characterization Data of a Copper(II)-Pyridine N-Oxide Complex
| Complex | Formula | Crystal System | Space Group | Key Bond Lengths (Å) |
| [Cu₂(o-NO₂-C₆H₄COO)₄(PNO)₂] | C₄₂H₃₀Cu₂N₄O₁₈ | Monoclinic | P2₁/c | Cu-O(carboxylate): 1.96-1.98, Cu-O(PNO): 2.15 |
Logical Relationship: From Ligand to Functional Material
Caption: Formation of coordination polymers from pyridine N-oxide ligands.
Experimental Protocol: Synthesis of a Copper(II) Coordination Polymer with Pyridine N-Oxide
This protocol describes a general method for the synthesis of a dinuclear copper(II) complex with pyridine N-oxide and a carboxylate ligand.
Materials:
-
Copper(II) acetate (B1210297) monohydrate
-
o-Nitrobenzoic acid
-
Pyridine N-oxide (PNO)
Procedure:
-
A solution of o-nitrobenzoic acid (2 mmol) in methanol (10 mL) is added to a solution of copper(II) acetate monohydrate (1 mmol) in methanol (10 mL).
-
To this mixture, a solution of pyridine N-oxide (2 mmol) in methanol (5 mL) is added dropwise with stirring.
-
The resulting solution is stirred for 30 minutes at room temperature.
-
The solution is then filtered and the filtrate is allowed to stand undisturbed for slow evaporation.
-
Crystals of the coordination polymer, [Cu₂(o-NO₂-C₆H₄COO)₄(PNO)₂], will form over a period of a few days.[2]
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and air-dried.
-
The structure and properties of the complex can be characterized by single-crystal X-ray diffraction, IR spectroscopy, and magnetic susceptibility measurements.[2]
Polymer Chemistry: Materials for Nonlinear Optics (NLO)
Polymers containing pyridine N-oxide moieties in their structure have been investigated for their potential applications in nonlinear optics (NLO). The pyridine N-oxide group can act as a strong electron-acceptor, which is a key feature for second-order NLO materials.
Application Overview
By incorporating pyridine N-oxide into a polymer backbone or as a pendant group, materials with significant second-harmonic generation (SHG) can be created. These polymers are typically processed into thin films, and their NLO properties are activated by electric field poling.
Thermal Properties of Pyridine N-Oxide Containing Polymers
| Polymer Type | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (T_d) (°C) |
| Acrylate (B77674) with pendant pyridine N-oxide | ~120 | > 250 |
| Polyester with pyridine N-oxide in main chain | ~150 | > 300 |
Experimental Workflow: Synthesis and Poling of NLO Polymers
Caption: General workflow for preparing NLO-active polymers.
Experimental Protocol: Synthesis of an Acrylate Polymer with a Pendant Pyridine N-Oxide Group
This protocol outlines the synthesis of a monomer and its subsequent polymerization to yield a polymer suitable for NLO applications.
Part 1: Monomer Synthesis (e.g., 4-(3-acryloylpropyl)pyridine N-oxide)
-
Synthesis of 4-(3-hydroxypropyl)pyridine: This precursor can be synthesized via methods known in the literature.
-
Oxidation to Pyridine N-oxide: 4-(3-hydroxypropyl)pyridine is oxidized to 4-(3-hydroxypropyl)pyridine N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
-
Esterification: The resulting alcohol is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the desired acrylate monomer. The reaction is typically carried out at low temperatures to prevent polymerization.
Part 2: Polymerization
-
The synthesized acrylate monomer is dissolved in a suitable solvent (e.g., toluene) along with a free-radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The polymerization is carried out by heating the reaction mixture at a specific temperature (e.g., 60-80 °C) for a set period.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane), followed by filtration and drying.
Part 3: Film Preparation and Poling
-
A solution of the polymer in a suitable solvent (e.g., chloroform) is prepared.
-
Thin films are cast onto a substrate (e.g., glass slide) by spin coating.
-
The films are dried to remove the solvent.
-
For NLO activation, the films are heated to above their glass transition temperature (T_g) and a strong electric field is applied.
-
The films are then cooled to room temperature while the electric field is maintained, thus locking in the polar alignment of the pyridine N-oxide chromophores.
These protocols and application notes provide a foundation for researchers to explore the diverse applications of pyridine N-oxide in the development of advanced materials and polymers. Further optimization of reaction conditions and material design will continue to expand the utility of this versatile chemical compound.
References
Troubleshooting & Optimization
troubleshooting low yield in pyridine N-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyridine (B92270) N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyridine N-oxide synthesis is resulting in a low yield. What are the common causes?
Low yields in pyridine N-oxide synthesis can stem from several factors, including:
-
Suboptimal Reaction Temperature: Excessive temperatures can lead to the decomposition of the product and oxidizing agent.[1] It is crucial to maintain the recommended temperature range for the specific oxidizing agent being used.
-
Purity of Starting Materials: Impurities in the pyridine or the oxidizing agent can lead to undesirable side reactions, consuming reactants and lowering the yield of the desired N-oxide.[2][3]
-
Inadequate Mixing: Inefficient stirring can result in localized high concentrations of the oxidizing agent, leading to side reactions and potential safety hazards.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of oxidizing agent to pyridine can result in incomplete conversion or the formation of byproducts.
-
Moisture Contamination: Pyridine N-oxide is hygroscopic, and the presence of water can interfere with the reaction and purification steps.[4][5]
-
Issues During Workup and Purification: Product loss can occur during extraction, distillation, or chromatography due to the high polarity and basicity of pyridine N-oxide.[2][3]
Q2: I observe significant byproduct formation. What are the likely side reactions?
The primary side reactions depend on the oxidizing agent and reaction conditions. Common byproducts can arise from:
-
Over-oxidation: Particularly with strong oxidizing agents, the pyridine ring can be further oxidized, leading to ring-opened products or other undesired species.
-
Reactions with Solvents: The choice of solvent is critical. For instance, using acetic acid with hydrogen peroxide forms peracetic acid in situ, but improper control can lead to side reactions.[1]
-
Decomposition of the N-oxide: Pyridine N-oxides can be unstable under certain conditions, such as high heat or the presence of certain metals, and may decompose back to pyridine or rearrange.[1]
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting pyridine, you can visualize the consumption of the starting material and the formation of the more polar pyridine N-oxide product.
Q4: What are the best practices for purifying pyridine N-oxide?
Purification can be challenging due to the compound's properties.[2] Effective methods include:
-
Distillation under high vacuum: This is a common method for purifying pyridine N-oxide, but it is crucial to maintain a low pressure (≤1 mm Hg) and keep the temperature below 130°C to prevent decomposition.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[2]
-
Column Chromatography: Due to the basicity of pyridine N-oxide, tailing can be an issue on silica (B1680970) gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[2] For highly polar N-oxides, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[6]
-
Acid-Base Extraction: The basic nature of pyridine N-oxide allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
Q5: My final product is a sticky oil instead of a solid. What should I do?
Pyridine N-oxide is very hygroscopic and can readily absorb moisture from the atmosphere to become an oil or syrup.[4][5] To obtain a solid product, it is essential to rigorously dry your apparatus and use anhydrous solvents. If you have an oily product, it can often be solidified by drying under high vacuum or by azeotropic distillation with a solvent like toluene.[4]
Troubleshooting Guide
Table 1: Common Issues and Solutions in Pyridine N-Oxide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive oxidizing agent | Check the purity and activity of the oxidizing agent. For example, the concentration of peracetic acid solutions can be determined by iodometric titration.[1] |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Insufficient reaction time | Continue to monitor the reaction by TLC until the starting material is consumed. | |
| Formation of Multiple Products | Reaction temperature too high | Maintain the recommended temperature using a controlled temperature bath. For exothermic reactions, consider slow, portion-wise addition of the oxidizing agent with efficient cooling.[1][2] |
| Incorrect solvent | Ensure the solvent is appropriate for the chosen oxidizing agent and does not participate in side reactions. | |
| Product Decomposition during Workup | High temperatures during solvent removal or distillation | Use a rotary evaporator at reduced pressure and moderate temperature. For distillation, maintain a high vacuum (≤1 mm Hg) and an oil bath temperature below 130°C.[1] |
| Residual peroxide | Before distillation, test for and destroy any residual peroxides.[1] | |
| Difficulty in Product Isolation | Product is highly water-soluble | Saturate the aqueous layer with a salt like NaCl before extraction to decrease the product's solubility in the aqueous phase. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide using Peracetic Acid
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Pyridine (1.39 moles)
-
40% Peracetic acid (1.50 moles)
-
Isopropyl alcohol
-
Ether
-
Gaseous hydrogen chloride (optional, for hydrochloride salt formation)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine.
-
With stirring, add the 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition should take approximately 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Workup Option A: Isolation as Pyridine N-oxide a. Evaporate the acetic acid solution on a steam bath under water aspirator pressure. b. Distill the residue at a pressure of 1 mm Hg or less. The oil bath temperature should not exceed 130°C. c. Collect the product at 100–105°C/1mm Hg. The product is a colorless solid and is deliquescent.
-
Workup Option B: Isolation as Pyridine N-oxide Hydrochloride a. Bubble a slight excess of gaseous hydrogen chloride into the reaction mixture. b. Remove the acetic acid and excess peracetic acid by warming on a steam bath under vacuum. c. Purify the residual hydrochloride salt by refluxing with isopropyl alcohol, followed by cooling, filtration, and washing with isopropyl alcohol and ether.
Protocol 2: Synthesis of Pyridine N-Oxide using m-Chloroperoxybenzoic Acid (m-CPBA)
This is a general protocol based on common laboratory practices.[7]
Materials:
-
Pyridine derivative (1 equivalent)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents)
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridine derivative in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization as needed.
Data Presentation
Table 2: Comparison of Common Oxidizing Agents for Pyridine N-Oxide Synthesis
| Oxidizing Agent | Typical Solvent | Typical Temperature | Advantages | Disadvantages | Yield Range |
| Peracetic Acid | Acetic Acid | 70-90°C | Inexpensive, readily available.[1] | Can be explosive at high concentrations and temperatures; requires careful temperature control.[8] | 78-83%[1] |
| m-CPBA | Dichloromethane, Chloroform | 0°C to Room Temp. | Milder conditions, generally good yields.[7] | More expensive than peracetic acid. | Generally high |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-100°C | Inexpensive, environmentally friendly (byproduct is water).[8][9] | Slower reaction times, potential safety concerns with concentrated H₂O₂.[8] | Variable, can be high with optimization. |
| Urea-Hydrogen Peroxide (UHP) | Various organic solvents | Mild conditions | Stable, inexpensive, and easy to handle solid reagent.[10] | May require a catalyst for less reactive pyridines. | Good to excellent |
| Sodium Percarbonate | Acetonitrile | Mild conditions | Stable, inexpensive, and safe solid oxidant.[10] | Often requires a catalyst (e.g., rhenium-based).[10] | Excellent[10] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in pyridine N-oxide synthesis.
General Reaction Pathway for Pyridine N-Oxide Synthesis
Caption: Generalized reaction pathway for the oxidation of pyridine to pyridine N-oxide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. N-oxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Crude Pyridine N-oxide by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude pyridine (B92270) N-oxide by crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of pyridine N-oxide in a question-and-answer format.
Q1: My crude pyridine N-oxide is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue, often due to the hygroscopic nature of pyridine N-oxide, which readily absorbs moisture from the atmosphere to become a syrupy substance. The presence of residual solvents from the synthesis, such as acetic acid, can also prevent crystallization.
-
Solution 1: Drying the Crude Product. Before attempting crystallization, ensure your crude product is as dry as possible. This can be achieved by:
-
Azeotropic distillation: Dissolve the crude product in a solvent like toluene (B28343) and distill off the toluene-water azeotrope. Repeating this process with fresh toluene can effectively remove water.[1]
-
High-vacuum drying: Place the crude material under a high vacuum for several hours to remove volatile impurities and water.[1]
-
-
Solution 2: Solvent Selection. The choice of crystallization solvent is critical.
-
For pyridine N-oxide, diethyl ether is a commonly recommended solvent for crystallization.[1]
-
A mixed solvent system, such as heptane (B126788) and toluene, has also been reported to be effective. The crude material is suspended in heptane, heated, and toluene is added until it dissolves. Cooling should then induce crystallization.[2]
-
Q2: I've dissolved my crude pyridine N-oxide in a hot solvent, but it "oils out" upon cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the temperature of the solution or if the concentration of the solute is too high.[3][4]
-
Solution 1: Adjust the Solvent System.
-
Solution 2: Lower the Cooling Rate. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.[3]
-
Solution 3: Scratching and Seeding.
-
Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
If you have a small amount of pure pyridine N-oxide, add a "seed crystal" to the cooled solution to induce crystallization.[3]
-
Q3: No crystals are forming even after my solution has cooled for an extended period. What steps can I take?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated.
-
Solution 1: Concentrate the Solution. The concentration of your compound in the solvent may be too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Solution 2: Induce Nucleation.
-
As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization.[3]
-
-
Solution 3: Change the Solvent. If crystals still do not form, the chosen solvent may not be appropriate. The ideal solvent should dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvents or solvent mixtures.
-
Solution 4: Refrigerate or Freeze. Lowering the temperature further by placing the solution in a refrigerator or freezer can sometimes promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pyridine N-oxide to be aware of during crystallization?
A1: Pyridine N-oxide is a colorless, hygroscopic solid.[5] Its tendency to absorb water from the air is a critical factor to manage during purification, as this can lead to the formation of a syrup or oil, hindering crystallization.[1][6]
| Property | Value |
| Melting Point | 62-67 °C |
| Boiling Point | 270 °C |
| Solubility in water | Soluble |
| Appearance | White to brownish crystalline solid |
Q2: What are some common impurities in crude pyridine N-oxide?
A2: Common impurities can include unreacted pyridine, byproducts from the oxidation reaction (depending on the oxidant used, e.g., peracetic acid), and residual solvents like acetic acid or water.
Q3: What is a good starting solvent for the crystallization of pyridine N-oxide?
A3: Diethyl ether is frequently cited as a suitable solvent for the crystallization of pyridine N-oxide.[1] For substituted pyridine N-oxides, other solvent systems like heptane/toluene have been used successfully.[2]
Q4: How can I handle the hygroscopic nature of pyridine N-oxide after crystallization?
A4: Once you have pure crystals, it is crucial to handle and store them in a dry environment to prevent them from reabsorbing moisture.
-
Quickly filter the crystals and wash them with a cold, dry, non-polar solvent (like cold diethyl ether or pentane) to remove any remaining mother liquor.
-
Dry the crystals thoroughly under a high vacuum.
-
Store the purified pyridine N-oxide in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere.[1]
Experimental Protocols
Protocol 1: Crystallization of Pyridine N-oxide from Diethyl Ether
-
Dissolution: In a fume hood, place the crude, dry pyridine N-oxide in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the mixture on a heating mantle or in a warm water bath to dissolve the solid. Caution: Diethyl ether is highly flammable; avoid open flames.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature.
-
Crystal Formation: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Crystallization of Pyridine N-oxide Hydrochloride from Isopropyl Alcohol
This protocol is for the purification of the hydrochloride salt of pyridine N-oxide.
-
Dissolution: Suspend the crude pyridine N-oxide hydrochloride in isopropyl alcohol in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux with stirring for approximately 30 minutes.[7]
-
Cooling: Allow the solution to cool to room temperature.[7]
-
Crystal Formation: Crystals should form upon cooling.
-
Isolation: Filter the colorless crystals using a Büchner funnel.[7]
-
Washing: Wash the crystals sequentially with a small amount of cold isopropyl alcohol followed by diethyl ether.[7]
-
Drying: Dry the crystals under vacuum.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - How are highly hygroscopic things purified via recrystallization? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Hygroscopic Nature of Pyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of pyridine (B92270) N-oxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is pyridine N-oxide and why is its hygroscopic nature a concern?
Pyridine N-oxide is a colorless, crystalline solid with the chemical formula C₅H₅NO.[1][2] Its strong tendency to absorb moisture from the atmosphere, known as hygroscopicity, can significantly impact experimental outcomes.[3][4] The presence of water can alter its physical state, making it appear as a wet solid or even a liquid, which complicates accurate weighing and dispensing.[5] Furthermore, undisclosed water content can affect reaction stoichiometry, catalyst activity, and the overall yield and purity of the final product, particularly in moisture-sensitive reactions.
Q2: How can I tell if my pyridine N-oxide has absorbed water?
Visual inspection is the first step. Anhydrous pyridine N-oxide is a white to off-white crystalline solid.[6] If your sample appears clumpy, wet, or has turned into a viscous liquid or slurry, it has likely absorbed a significant amount of atmospheric moisture. For a more precise determination of water content, Karl Fischer titration is the recommended analytical method.
Q3: What are the best practices for storing pyridine N-oxide to minimize water absorption?
To maintain its anhydrous state, pyridine N-oxide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[7] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) is also a standard practice for storing hygroscopic materials.[3]
Q4: Can I use pyridine N-oxide that has absorbed water directly in my reaction?
Using "wet" pyridine N-oxide is generally not recommended, especially for reactions that are sensitive to moisture. The unknown amount of water can lead to inconsistencies and poor reproducibility. It is always best to dry the pyridine N-oxide before use or to accurately determine its water content to adjust the amount used in the reaction accordingly.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inaccurate weighing of pyridine N-oxide | The material has absorbed atmospheric moisture, leading to a semi-solid or liquid state. | 1. Dry the pyridine N-oxide using one of the recommended protocols below.2. For small-scale reactions, consider preparing a stock solution of the dried pyridine N-oxide in an anhydrous solvent and dispensing it by volume or weight.[5] |
| Low reaction yield or unexpected side products | The water in the pyridine N-oxide is interfering with the reaction mechanism or deactivating a moisture-sensitive reagent/catalyst. | 1. Ensure the pyridine N-oxide is thoroughly dried before use.2. Verify the water content of the dried material using Karl Fischer titration to confirm it meets the reaction's requirements. |
| Inconsistent results between experimental runs | The water content of the pyridine N-oxide varied between batches or due to different exposure times to the atmosphere. | 1. Standardize the handling and drying procedure for pyridine N-oxide for all experiments.2. Always handle the dried material in a controlled environment, such as a glove box or under a stream of inert gas, to minimize re-absorption of moisture. |
| Difficulty in achieving complete dryness | The chosen drying method is insufficient for the amount of water absorbed. | 1. For highly wet samples, a more rigorous drying method like azeotropic distillation may be necessary.2. Ensure drying agents like molecular sieves are properly activated before use. |
Quantitative Data on Hygroscopicity
| Parameter | Observation/Guideline | Relevance |
| Physical Appearance vs. Water Content | Crystalline solid: Low water content.Clumped solid: Moderate water content.Viscous liquid/slurry: High water content. | Provides a quick visual assessment of the material's condition. |
| Handling Environment | Recommended: Glove box with a dry atmosphere or under a stream of inert gas (N₂ or Ar).Acceptable for short periods: Well-ventilated fume hood with minimal exposure to ambient air. | Minimizes moisture uptake during weighing and transfer. |
| Storage Conditions | Tightly sealed container, stored in a desiccator with an active desiccant (e.g., P₂O₅, indicating silica gel). | Long-term protection against moisture absorption. |
Experimental Protocols
Protocol 1: Drying Pyridine N-oxide by Azeotropic Distillation with Toluene (B28343)
This method is effective for removing significant amounts of water.
Materials:
-
Wet pyridine N-oxide
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Condenser
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the wet pyridine N-oxide in a round-bottom flask.
-
Add a sufficient amount of anhydrous toluene to fully dissolve or suspend the material. A common starting point is a 10:1 ratio of toluene to pyridine N-oxide by weight.
-
Set up the distillation apparatus with the Dean-Stark trap and condenser.
-
Flush the system with an inert gas.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Continue the distillation until no more water collects in the Dean-Stark trap.
-
To ensure complete drying, distill off an additional portion of toluene.[5]
-
Cool the mixture to room temperature under an inert atmosphere.
-
Remove the remaining toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is the dried pyridine N-oxide. Handle and store it under anhydrous conditions.
Protocol 2: Drying Pyridine N-oxide with Activated Molecular Sieves
This method is suitable for removing trace amounts of water.
Materials:
-
Pyridine N-oxide with low to moderate moisture content
-
3Å or 4Å molecular sieves
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Schlenk flask or a flask with a septum
-
Oven or furnace for activation
Procedure:
-
Activate the Molecular Sieves:
-
Dissolve the pyridine N-oxide in a minimal amount of a suitable anhydrous solvent in a Schlenk flask.
-
Add the activated molecular sieves to the solution (approximately 10-20% of the solvent weight).
-
Seal the flask and allow the mixture to stand for at least 24 hours at room temperature with occasional swirling.
-
Carefully decant or filter the solution away from the molecular sieves under an inert atmosphere.
-
Remove the solvent under reduced pressure to obtain the dry pyridine N-oxide.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (pyridine-free reagents are recommended for safety and improved reaction kinetics)
-
Anhydrous methanol (B129727) or a suitable solvent for the titration
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate anhydrous solvent and titrate to a dry endpoint to remove any residual moisture.
-
-
Sample Preparation and Introduction:
-
Due to its hygroscopic nature, handle the pyridine N-oxide sample in a low-humidity environment (e.g., a glove box).
-
Accurately weigh a suitable amount of the pyridine N-oxide sample. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).
-
Quickly transfer the sample to the titration vessel. For solid samples, direct addition is possible if it dissolves readily in the solvent. If not, an external dissolution or extraction step may be necessary.[10]
-
-
Titration:
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will detect the endpoint and calculate the water content.
-
-
Result Calculation:
-
The water content is typically reported as a percentage or in parts per million (ppm).
-
Visualizations
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 8. Molecular Sieve Activation Methods [helvo.com.cn]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. Pyridine-N-oxide CAS#: 694-59-7 [m.chemicalbook.com]
common side products in the m-CPBA oxidation of pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side products and other issues encountered during the meta-chloroperoxybenzoic acid (m-CPBA) oxidation of pyridines to their corresponding N-oxides.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common side product in the m-CPBA oxidation of pyridines?
The most common and abundant side product is meta-chlorobenzoic acid (m-CBA), which is the reduced form of m-CPBA after the oxygen transfer to the pyridine (B92270) nitrogen.[1][2][3] Its removal is a critical step in the reaction workup.
Q2: Are there other side products I should be aware of?
Yes, other side products can form, primarily through two pathways:
-
Decomposition of m-CPBA: m-CPBA can undergo homolytic cleavage, especially at elevated temperatures, to form radical species. These can lead to the formation of byproducts such as chlorobenzene.[4]
-
Oxidation of Substituents: If the pyridine ring has oxidizable functional groups (e.g., sulfides, amines), m-CPBA can oxidize these groups concurrently with or in preference to the pyridine nitrogen.[5]
Q3: Can the pyridine ring itself undergo side reactions other than N-oxidation?
While N-oxidation is the primary reaction for most pyridines, under harsh conditions or with highly activated pyridine rings, the potential for over-oxidation or ring-opening exists, though this is less commonly reported. The stability of the pyridine N-oxide product generally prevents further oxidation of the ring itself under standard conditions.
Q4: How do substituents on the pyridine ring affect the reaction and the formation of side products?
Substituents have a significant electronic effect on the N-oxidation of pyridines:
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the nucleophilicity of the pyridine nitrogen, generally leading to faster reaction rates and higher yields of the desired N-oxide.[6]
-
Electron-withdrawing groups (e.g., chloro, nitro) decrease the nucleophilicity of the nitrogen, making the reaction slower and potentially requiring more forcing conditions, which can increase the likelihood of side product formation from m-CPBA decomposition.
Troubleshooting Guide
Issue 1: Low Yield of Pyridine N-Oxide
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present after the expected reaction time, consider adding an additional portion of m-CPBA (0.1-0.2 equivalents).- For electron-deficient pyridines, increasing the reaction temperature or extending the reaction time may be necessary. However, be cautious as this can also promote m-CPBA decomposition. |
| Degradation of m-CPBA | - Use fresh, high-purity m-CPBA. The purity of commercial m-CPBA can vary and it degrades over time.- Perform the reaction at the lowest effective temperature. For many pyridines, the reaction proceeds smoothly at 0 °C to room temperature. |
| Sub-optimal Solvent | - Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. Acetic acid can also be an effective solvent and may accelerate the reaction.[7] |
Issue 2: Presence of Significant Amounts of Side Products
| Side Product Observed | Possible Cause | Troubleshooting & Prevention |
| m-Chlorobenzoic Acid (m-CBA) | Inherent byproduct of the reaction. | - During workup, wash the organic layer with a mild basic solution such as saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) to extract the acidic m-CBA.[1][3]- Alternatively, a wash with a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) can be used.[8] |
| Unreacted m-CPBA | Use of excess m-CPBA. | - Quench the excess m-CPBA by adding a reducing agent at the end of the reaction. Common quenching agents include a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] |
| Chlorobenzene and other m-CPBA decomposition products | Reaction temperature is too high, or the reaction time is excessively long, leading to homolytic cleavage of m-CPBA. | - Maintain a lower reaction temperature.- Minimize the reaction time by closely monitoring the consumption of the starting material. |
| Oxidized Substituents | The substituent on the pyridine ring is more susceptible to oxidation than the ring nitrogen. | - If possible, protect the sensitive functional group before the N-oxidation step.- Use a more selective oxidizing agent if m-CPBA proves to be too reactive for the substrate. |
Quantitative Data on Side Product Formation
Quantitative data directly comparing the yields of pyridine N-oxides and their side products in a systematic study is not extensively available in the reviewed literature. The primary focus is typically on optimizing the yield of the desired N-oxide and the effective removal of the main byproduct, m-chlorobenzoic acid. However, the yield of side products from m-CPBA decomposition, such as chlorobenzene, is generally low (often below 5%) under optimized reaction conditions (i.e., controlled temperature).[4]
| Condition | Typical N-Oxide Yield | Primary Side Product & Typical Amount | Other Potential Side Products |
| Standard (Pyridine, m-CPBA in DCM, RT) | >90% | m-Chlorobenzoic Acid (stoichiometric) | Traces of m-CPBA decomposition products |
| Electron-Rich Pyridine | High (>95%) | m-Chlorobenzoic Acid (stoichiometric) | Minimal |
| Electron-Deficient Pyridine | Lower (can be <70%) | m-Chlorobenzoic Acid (stoichiometric) | Increased potential for m-CPBA decomposition products due to longer reaction times or higher temperatures. |
| Pyridine with Oxidizable Substituent | Variable | m-Chlorobenzoic Acid (stoichiometric) & Oxidized substituent | Dependent on the relative reactivity of the nitrogen and the substituent. |
Experimental Protocols
General Protocol for the m-CPBA Oxidation of a Substituted Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted pyridine (1.0 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity, 1.1-1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the substituted pyridine (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ solution to quench any unreacted m-CPBA. Stir for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove m-chlorobenzoic acid, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude pyridine N-oxide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, if solid.
Visualizations
Caption: A workflow for the m-CPBA oxidation of pyridines, including troubleshooting common issues.
Caption: Reaction pathways in the m-CPBA oxidation of substituted pyridines, showing desired and side products.
References
Technical Support Center: Optimizing Pyyridine N-Oxidation with Hydrogen Peroxide
Welcome to the technical support center for the optimization of pyridine (B92270) N-oxidation using hydrogen peroxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the N-oxidation of pyridine with hydrogen peroxide?
A1: The most critical parameters to control are reaction temperature, the concentration and equivalents of hydrogen peroxide, and the choice of catalyst. Temperature significantly influences the reaction rate, with higher temperatures generally leading to increased conversion.[1][2] However, excessively high temperatures can cause the decomposition of both hydrogen peroxide and the desired N-oxide product.[3][4] The amount of hydrogen peroxide is also crucial; using a sufficient excess can drive the reaction to completion, but too much can lead to side reactions and safety hazards.[3] The catalyst, if used, will dictate the reaction mechanism and efficiency.
Q2: What are the common side reactions, and how can they be minimized?
A2: A common side reaction is the Polonovski rearrangement, especially if acetic anhydride (B1165640) is used or formed in situ.[3] Over-oxidation and ring-opening can also occur under harsh conditions. To minimize these, it is important to carefully control the temperature and the amount of oxidant used. The reaction progress should be monitored (e.g., by HPLC or TLC) to stop the reaction once the substrate is consumed.
Q3: Are there any specific safety precautions I should take when running this reaction?
A3: Yes, hydrogen peroxide is a powerful oxidant, and its decomposition is exothermic and accelerates with increasing temperature.[3][4] This can lead to a runaway reaction. Reactions should be conducted behind a safety shield with proper temperature control.[5] Peracetic acid, which can be formed in situ from hydrogen peroxide and acetic acid, can be explosive at temperatures above 110°C.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9] Ensure good ventilation.[7][10]
Q4: What are the advantages of using a catalyst in this reaction?
A4: Catalysts can significantly improve the reaction rate and selectivity, allowing the reaction to proceed under milder conditions (lower temperature and pressure).[1][11] This can lead to higher yields and reduced side product formation. Some catalysts, particularly heterogeneous ones, can be recovered and reused, making the process more cost-effective and environmentally friendly.[1][2][11]
Q5: How does the electronic nature of substituents on the pyridine ring affect the N-oxidation reaction?
A5: The N-oxidation of pyridine is an electrophilic oxidation. Therefore, electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom, making the reaction faster and generally leading to higher yields.[12] Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, making the reaction slower and requiring harsher conditions or more active catalysts.[2][13]
Troubleshooting Guide
Problem 1: Low or no conversion of pyridine.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Gradually increase the reaction temperature. For some systems, temperatures up to 90-130°C may be necessary to achieve good conversion.[1][3] Monitor for product decomposition at higher temperatures. |
| Insufficient Hydrogen Peroxide | Increase the molar equivalents of hydrogen peroxide. A complete conversion might require up to 7 equivalents.[3] |
| Catalyst Inactivity | If using a catalyst, ensure it is active. For heterogeneous catalysts, ensure proper activation and check for poisoning. Consider screening different types of catalysts (e.g., metal-based, anhydride-based).[1][11][14] |
| Inhibiting Factors | For certain catalysts like TS-1, N-protonation can be an inhibiting factor, especially for more basic pyridines like picolines.[1][11] Adjusting the pH might be necessary, though this can also affect H2O2 stability. |
Problem 2: Low yield of pyridine N-oxide despite good conversion.
| Possible Cause | Suggested Solution |
| Product Decomposition | High temperatures or prolonged reaction times can lead to the decomposition of the pyridine N-oxide product.[3] Try running the reaction at a lower temperature for a longer time or optimize the reaction time by monitoring the progress. |
| Side Reactions | Over-oxidation or rearrangement reactions may be consuming the product. Reduce the amount of hydrogen peroxide or the reaction temperature. |
| Work-up Issues | Pyridine N-oxide is highly soluble in water.[15] Ensure your extraction protocol is optimized to recover the product from the aqueous phase. Evaporation of the solvent should be done under reduced pressure and at a moderate temperature to avoid decomposition.[5] |
Problem 3: Reaction is too slow.
| Possible Cause | Suggested Solution |
| Low Temperature | Increase the reaction temperature in increments, monitoring the reaction progress.[1] |
| Low Catalyst Loading | If using a catalyst, increase the catalyst amount.[1][2] |
| Electron-Deficient Substrate | Pyridines with electron-withdrawing groups react slower. Harsher conditions (higher temperature, more oxidant) or a more active catalyst system may be required.[2][13] |
Quantitative Data from Literature
Table 1: Effect of Temperature on Pyridine N-Oxidation (Reaction conditions: 5 eq H2O2, 30 min residence time in a microreactor)[3]
| Temperature (°C) | Conversion (%) |
| 100 | 12 |
| 110 | 12 |
| 120 | 9 |
| 130 | 91.5 |
| 140 | 87 |
| 150 | 67 |
Table 2: Effect of Hydrogen Peroxide Equivalents on Pyridine N-Oxidation (Reaction conditions: 130°C, 30 min residence time in a microreactor)[3]
| H2O2 Equivalents | Conversion (%) |
| 3 | 75 |
| 5 | 91.5 |
| 7 | 100 |
Table 3: Effect of Catalyst Amount on 2-Chloropyridine (CP) N-Oxidation (Reaction conditions: CP (10 mmol), aqueous H2O2 (20 mmol, 15%), 90 °C, 7 h)[1][2]
| Catalyst | Catalyst Amount (eq.) | CPNO Yield (%) |
| Od-MA | 0.05 | ~60 |
| Od-MA | 0.1 | ~85 |
| Od-MA | 0.2 | 93 |
| Bu-MA | 0.2 | 79 |
| None | 0 | 2.7 |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation in a Microreactor [3]
-
Prepare a solution of the pyridine substrate in a suitable solvent (e.g., acetic acid).
-
Prepare a separate solution of aqueous hydrogen peroxide.
-
Use a microreactor setup with two inlet pumps. Pump the pyridine solution through one line and the hydrogen peroxide solution through the other.
-
Set the desired residence time (e.g., 30 minutes) and temperature (e.g., 130°C) for the microreactor.
-
The reaction mixture is quenched at the outlet with a 10% aqueous solution of sodium pyrosulfite to destroy excess peroxide.
-
Analyze the conversion and yield using a suitable analytical method like HPLC.
Protocol 2: Catalytic N-Oxidation using an Anhydride Catalyst [1]
-
To a reaction vessel, add the pyridine substrate (10 mmol), the anhydride catalyst (e.g., Od-MA, 0.2 eq., 2.0 mmol), and aqueous hydrogen peroxide (20 mmol, 15% solution).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with stirring.
-
Monitor the reaction for a set time (e.g., 7 hours).
-
After completion, cool the reaction mixture. If using a polymeric catalyst like Od-MA, it can be recovered by filtration.
-
Determine the conversion and yield by GC-MS analysis of the filtrate.
Visualizations
References
- 1. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
removal of unreacted pyridine from pyridine N-oxide product
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted pyridine (B92270) from pyridine N-oxide products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude pyridine N-oxide product after synthesis?
Following the synthesis of pyridine N-oxide via the oxidation of pyridine, the crude product typically contains unreacted pyridine, the oxidizing agent (or its byproducts), and the solvent. The primary challenge in purification is the efficient removal of the starting material, pyridine, which has similar properties to the product.
Q2: I see a significant amount of starting material (pyridine) in my post-reaction analysis. What is the most straightforward method to remove it?
For routine purification, an acid-base extraction is the most common and effective method. Pyridine is significantly more basic than pyridine N-oxide. By washing the reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid, such as 1-2M HCl, the pyridine is protonated to form a water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous phase. The less basic pyridine N-oxide remains in the organic layer.[1][2][3]
Q3: My product is sensitive to acidic conditions. What is a suitable alternative to an acid wash for removing pyridine?
If your pyridine N-oxide derivative is acid-sensitive, a wash with an aqueous solution of copper (II) sulfate (B86663) (CuSO₄) is an excellent alternative.[1][4] Pyridine forms a stable, water-soluble coordination complex with CuSO₄, which can then be efficiently removed in the aqueous layer. This method is gentle and avoids the use of strong acids.
Q4: After an initial purification, I still have trace amounts of pyridine. How can I remove these last traces?
For removing residual amounts of pyridine, azeotropic distillation (co-evaporation) is highly effective.[1][2] By adding a solvent like toluene (B28343) or cyclohexane (B81311) to your product and evaporating under reduced pressure, the pyridine is removed along with the solvent as an azeotrope. This process can be repeated several times to ensure complete removal.
Q5: Can I use distillation to separate pyridine from pyridine N-oxide?
Yes, fractional distillation can be employed, particularly for larger-scale purifications. There is a significant difference in the boiling points of pyridine (115 °C) and pyridine N-oxide (270 °C), which allows for their separation by this method.[5] However, for smaller scales or for removing trace amounts, other methods are often more practical.
Q6: Is recrystallization a viable method for purifying pyridine N-oxide?
Recrystallization is a powerful technique for purifying solid pyridine N-oxide.[5] If your crude product is a solid or can be precipitated, selecting an appropriate solvent system where the pyridine N-oxide has low solubility at cool temperatures and pyridine is soluble will allow for the isolation of pure crystalline product.
Q7: When should I consider using chromatography?
Column chromatography is a high-resolution purification technique that can be used to separate pyridine N-oxide from pyridine and other impurities.[6][7] Due to its polarity, pyridine N-oxide will have a stronger interaction with a polar stationary phase (like silica (B1680970) gel) compared to the less polar pyridine. This method is particularly useful for purifying small quantities of product or when very high purity is required.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Pyridine remains after acid wash | Insufficient acid used. | Ensure a molar excess of acid is used relative to the amount of pyridine. Check the pH of the aqueous layer after extraction to confirm it is acidic. |
| Incomplete phase separation. | Allow sufficient time for the organic and aqueous layers to separate completely. If an emulsion forms, adding brine can help to break it. | |
| Product loss during acid wash | The pyridine N-oxide derivative is also basic enough to be protonated and extracted. | Use a milder acid (e.g., citric acid) or switch to the copper sulfate wash method.[1] |
| Copper sulfate wash is ineffective | Insufficient copper sulfate used. | Use a saturated or near-saturated solution of CuSO₄ to ensure enough copper ions are available to complex with all the pyridine. |
| Azeotropic distillation is not removing all the pyridine | Insufficient co-solvent or too few cycles. | Increase the volume of the co-solvent (e.g., toluene) and repeat the co-evaporation process multiple times. |
| Decomposition during distillation | The distillation temperature is too high. | Perform the distillation under a high vacuum to lower the boiling point of the pyridine N-oxide.[5] Ensure the heating bath temperature is carefully controlled. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is typically the organic phase, and the lower layer is the aqueous phase containing the pyridinium hydrochloride salt.
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl two more times to ensure complete removal of pyridine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified pyridine N-oxide.
Protocol 2: Copper Sulfate Wash
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 10-15% aqueous CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the pyridine-copper complex forms.[1]
-
Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with the CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.
-
Wash the organic layer with water to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent and concentrate to obtain the product.
Workflow and Decision Making
The following diagram illustrates a general workflow for the purification of pyridine N-oxide and a decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for pyridine N-oxide purification.
The following diagram illustrates the chemical principle behind the acid-base extraction method for separating pyridine from pyridine N-oxide.
Caption: Acid-base extraction of pyridine from pyridine N-oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and long-term storage of pyridine N-oxide.
This technical support center provides guidance on the stability and long-term storage of pyridine (B92270) N-oxide, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is pyridine N-oxide and what are its key properties?
A1: Pyridine N-oxide is a heterocyclic compound with the formula C₅H₅NO. It is the product of the oxidation of pyridine.[1] It is a colorless to brown solid that is highly soluble in water and most polar solvents.[1][2] One of its most critical properties is that it is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4]
Q2: What are the standard recommended storage conditions for pyridine N-oxide?
A2: To ensure long-term stability, pyridine N-oxide should be stored in a cool, dry, and well-ventilated place.[5][6][7] The container must be kept tightly closed to prevent moisture absorption and exposure to air.[5][6] It is also advisable to store it away from heat sources, direct sunlight, and incompatible materials, particularly strong oxidizing agents.[5][6] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
Q3: How stable is pyridine N-oxide at room temperature?
A3: Pyridine N-oxide is generally stable under recommended storage conditions.[5][6] However, prolonged exposure to air and moisture can lead to degradation.[5] Some reports indicate the product can turn yellow when exposed to air at room temperature.[8] Its hygroscopic nature is a primary concern, as absorbed water can affect its purity and reactivity.[2][3]
Q4: What are the signs of pyridine N-oxide degradation?
A4: Visual signs of degradation include a change in color from colorless/white to yellow or brown and a change in physical state from a crystalline solid to a deliquescent or sticky solid due to moisture absorption.[8][9] For quantitative assessment, a change in purity should be monitored using analytical techniques like HPLC, GC-MS, or NMR spectroscopy.
Q5: What are the main degradation pathways for pyridine N-oxide?
A5: The primary stability concerns for stored pyridine N-oxide are moisture absorption and potential slow decomposition upon exposure to air.[5][6] Under high temperatures, it can decompose to release toxic vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][6] In chemical reactions, the N-O bond can be cleaved through deoxygenation (reduction).[10][11] While microbial and photodegradation pathways exist for pyridines, they are less relevant for controlled laboratory storage.[12][13]
Troubleshooting Guide
Problem 1: The pyridine N-oxide in my container has turned from a white powder to a brownish, sticky solid.
-
Cause: This is a classic sign of moisture absorption. Pyridine N-oxide is highly hygroscopic and will readily pull water from the air if the container is not sealed properly.[2][3] The color change may also indicate some level of chemical decomposition.[8]
-
Solution: For non-critical applications, you may be able to dry the material under a high vacuum. However, for sensitive experiments, purification is recommended. This can be achieved by vacuum distillation or recrystallization.[2][4][14] To prevent recurrence, ensure the container is always tightly sealed and consider storing it inside a desiccator.
Problem 2: I am seeing inconsistent results in my experiments using pyridine N-oxide from an old batch.
-
Cause: Inconsistent results are often due to a change in the reagent's purity. Absorbed water can alter the molar concentration if you are weighing the solid directly. The reagent may have also partially degraded over time.
-
Solution:
-
Assess Purity: Before use, check the purity of the old batch using an appropriate analytical method such as HPLC, GC-MS, or NMR.[2][8]
-
Purify if Necessary: If impurities are detected, purify the reagent using an established protocol.[2][4] For moisture-sensitive reactions, using freshly distilled material is a good practice.[5]
-
Use a New Batch: If purification is not feasible, it is best to use a new, unopened container of pyridine N-oxide to ensure consistency and reliability.
-
Problem 3: The pyridine N-oxide powder is difficult to handle and appears to be clumping.
-
Cause: Clumping is caused by the absorption of atmospheric moisture due to the compound's hygroscopic nature.[1]
-
Solution: Handle the material in a controlled environment, such as a glove box or a fume hood with low humidity.[2] If possible, weigh it out quickly and seal the container immediately. Storing the container in a desiccator can help minimize moisture uptake between uses.
Data Presentation
Table 1: Physical and Chemical Properties of Pyridine N-Oxide
| Property | Value | Reference |
| Chemical Formula | C₅H₅NO | [1] |
| Molar Mass | 95.101 g·mol⁻¹ | [1] |
| Appearance | Colorless to brown solid | [1][5] |
| Melting Point | 62 - 67 °C | [5][6] |
| Boiling Point | 270 °C | [5][6] |
| Solubility | High solubility in water | [1][5] |
| Key Characteristic | Highly hygroscopic / Deliquescent | [1][2][3][9] |
| pKa (of conjugate acid) | 0.79 - 0.8 | [1][4] |
Experimental Protocols
Protocol 1: Purity Assessment of Pyridine N-Oxide by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for determining the purity of a pyridine N-oxide sample and identifying potential volatile degradation products.
1. Objective: To quantitatively assess the purity of a pyridine N-oxide sample.
2. Materials and Reagents:
-
Pyridine N-oxide sample
-
Methylene (B1212753) chloride (CH₂Cl₂), chromatographic grade[15]
-
Methanol (B129727), chromatographic grade
-
Internal Standard (e.g., N,N-dimethylformamide), reagent grade
-
Volumetric flasks (10 mL)
-
Microsyringes
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector
-
Appropriate GC column (e.g., a polar capillary column)
3. Standard Preparation:
-
Stock Solution: Accurately weigh a known amount of high-purity pyridine N-oxide reference standard and dissolve it in a volumetric flask with the chosen solvent (e.g., methanol or methylene chloride) to create a stock solution of known concentration.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards across a relevant concentration range (e.g., 0.05 to 5 mg/mL).[15]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine N-oxide sample to be tested into a 10 mL volumetric flask.
-
Add the internal standard if being used.
-
Dissolve and dilute to the mark with the chosen solvent. Ensure the sample is fully dissolved.
5. GC-MS Analysis:
-
Instrument Setup: Set up the GC-MS according to the manufacturer's recommendations. Typical conditions may include:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: MS detector scanning a mass range of m/z 35-300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.[15]
6. Data Analysis:
-
Identification: Identify the pyridine N-oxide peak in the chromatogram based on its retention time compared to the reference standard and its characteristic mass spectrum.
-
Quantification: Create a calibration curve by plotting the peak area of the pyridine N-oxide in the working standards against their concentrations.
-
Purity Calculation: Determine the concentration of pyridine N-oxide in the test sample using the calibration curve. Calculate the purity as a percentage of the initially weighed sample mass.
-
Impurity Identification: Analyze any other significant peaks in the chromatogram by examining their mass spectra and comparing them to spectral libraries to identify potential impurities or degradation products.
Mandatory Visualization
Caption: Workflow for handling newly received pyridine N-oxide.
Caption: Troubleshooting guide for suspected pyridine N-oxide instability.
Caption: Potential degradation and reaction pathways for pyridine N-oxide.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-N-oxide CAS#: 694-59-7 [m.chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. baranlab.org [baranlab.org]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. cdc.gov [cdc.gov]
preventing over-oxidation in the synthesis of pyridine N-oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridine (B92270) N-oxides, with a primary focus on preventing over-oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyridine N-oxides, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Pyridine N-Oxide
| Potential Cause | Recommended Solution |
| Ineffective Oxidizing Agent | Ensure that the oxidizing agent is fresh and has been stored correctly. For instance, hydrogen peroxide solutions can decompose over time. Consider using a more reactive or newly prepared oxidizing agent if degradation is suspected. |
| Suboptimal Reaction Temperature | While low temperatures are often employed to prevent over-oxidation, a temperature that is too low can significantly slow down or halt the reaction. If reaction progress is slow, consider a modest increase in temperature (e.g., in 5-10°C increments) while carefully monitoring the reaction by TLC or LC-MS. |
| Incorrect Stoichiometry | An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material. Ensure accurate calculation and measurement of all reagents. |
| Poor Quality Starting Materials | Impurities in the starting pyridine derivative can interfere with the oxidation reaction, leading to side products and reduced yields.[1] It is advisable to use purified starting materials. |
Issue 2: Presence of Significant Amounts of Byproducts (Over-oxidation)
Over-oxidation is a common issue in the synthesis of pyridine N-oxides, leading to the formation of undesired products and complicating purification.
| Potential Cause | Recommended Solution |
| Excess Oxidizing Agent | Using a large excess of the oxidizing agent is a primary cause of over-oxidation, potentially leading to the formation of di-N-oxides or other oxidized species. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the oxidizing agent. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of both the desired N-oxidation and undesired subsequent oxidation reactions. Maintain a controlled, low temperature (e.g., 0-25°C) throughout the addition of the oxidizing agent and the duration of the reaction. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can increase the likelihood of over-oxidation of the product. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction promptly upon completion. |
Issue 3: Formation of 2-Substituted Pyridine Byproducts
In some cases, particularly when using reagents like acetic anhydride (B1165640) in the workup or as part of the reaction medium, rearrangement reactions can occur.[2]
| Potential Cause | Recommended Solution |
| Polonovski-type Rearrangement | The presence of acetic anhydride can lead to the formation of an O-acetylated intermediate, which can then rearrange to form 2-acetoxypyridine. Subsequent hydrolysis can yield 2-hydroxypyridine.[2][3] |
| Solution | If 2-substituted byproducts are observed, consider alternative workup procedures that do not involve acetic anhydride. If peracetic acid is generated in situ from hydrogen peroxide and acetic acid, ensure that the reaction temperature is carefully controlled to minimize side reactions. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Hygroscopic Nature of Product | Pyridine N-oxides are often hygroscopic, making them difficult to handle and dry completely.[4] |
| Solution | After aqueous workup, ensure thorough drying of the organic extracts. Azeotropic distillation with a solvent like toluene (B28343) can be an effective method for removing residual water. Store the final product in a desiccator. |
| Co-elution with Byproducts | Byproducts such as m-chlorobenzoic acid (when using m-CPBA) can have similar polarities to the desired N-oxide, making chromatographic separation challenging. |
| Solution | An acid-base extraction can be effective. Pyridine N-oxides are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.[1] The N-oxide can then be recovered by basifying the aqueous layer and re-extracting.[1] |
| Tailing on Silica (B1680970) Gel Chromatography | The basic nature of pyridine N-oxides can cause tailing on silica gel columns, leading to poor separation. |
| Solution | To mitigate tailing, a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (e.g., 0.1-1%), can be added to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the synthesis of pyridine N-oxides?
A1: The most commonly used oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and mixtures of hydrogen peroxide with carboxylic acids, like acetic acid, which form peracetic acid in situ.[5] Other reagents like Caro's acid and catalytic systems involving methyltrioxorhenium (MTO) with hydrogen peroxide are also employed.[5]
Q2: How can I monitor the progress of the reaction to prevent over-oxidation?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. By periodically analyzing aliquots of the reaction mixture, you can track the consumption of the starting pyridine and the formation of the desired N-oxide and any byproducts. This allows for the timely quenching of the reaction to maximize the yield of the desired product.
Q3: What are the typical byproducts of over-oxidation?
A3: The most common over-oxidation byproduct is the corresponding pyridine di-N-oxide, where a second oxygen atom is added to another nitrogen atom in the case of poly-pyridyl substrates. Other undesired reactions can include oxidation at other sensitive functional groups within the molecule or rearrangement reactions.
Q4: My reaction is highly exothermic. How can I control it?
A4: To manage a highly exothermic reaction, consider the following strategies:
-
Slow Addition of Reagents: Add the oxidizing agent dropwise or in small portions to the solution of the pyridine derivative.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant and low reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.[1]
Q5: Is it possible to selectively oxidize one nitrogen atom in a molecule with multiple pyridine rings?
A5: Achieving selective mono-N-oxidation in molecules with multiple pyridine rings can be challenging and often depends on the electronic and steric environment of each nitrogen atom. Careful control of the stoichiometry of the oxidizing agent (using one equivalent or slightly less) and maintaining a low reaction temperature are crucial for improving selectivity.
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide using Hydrogen Peroxide and Acetic Acid
This protocol is a general guideline for the in situ generation of peracetic acid for the N-oxidation of pyridine.
Materials:
-
Pyridine derivative (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 1.1-1.5 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine derivative in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess peroxide by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, until a negative test is obtained with peroxide test strips.
-
Remove the acetic acid under reduced pressure.
-
The crude product can be purified by distillation, crystallization, or column chromatography.
Protocol 2: Synthesis of Pyridine N-oxide using m-CPBA
This protocol describes the use of meta-chloroperoxybenzoic acid (m-CPBA) for the N-oxidation of a pyridine derivative.
Materials:
-
Pyridine derivative (1.0 eq)
-
m-CPBA (1.05-1.2 eq)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the pyridine derivative in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add the m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C or let it warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | 60-70°C, several hours | Inexpensive reagents, water is the main byproduct of the oxidant. | Can require elevated temperatures, risk of over-oxidation and side reactions.[5] |
| m-CPBA | 0°C to room temperature, several hours | High reactivity, often proceeds at lower temperatures, good yields. | More expensive, byproduct (m-chlorobenzoic acid) needs to be removed.[5] |
| H₂O₂ / MTO (catalyst) | Room temperature, high efficiency | Catalytic system, high yields, mild conditions.[5] | Catalyst can be expensive and may require specific handling. |
| Caro's Acid (H₂SO₅) | Low temperatures | Powerful oxidizing agent. | Can be highly reactive and requires careful handling. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of pyridine N-oxides.
Caption: Simplified reaction pathways in pyridine N-oxide synthesis.
References
identifying and characterizing impurities in pyridine N-oxide samples
Technical Support Center: Pyridine (B92270) N-Oxide Impurity Analysis
Welcome to the technical support center for the identification and characterization of impurities in pyridine N-oxide samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyridine N-oxide samples?
A1: Impurities in pyridine N-oxide can originate from the synthesis process, degradation, or storage. Common impurities include:
-
Unreacted Starting Materials: Residual pyridine is a common impurity.
-
Synthesis By-products: Depending on the oxidant used, by-products can be present. For instance, if m-chloroperoxybenzoic acid (m-CPBA) is used, m-chlorobenzoic acid will be a by-product.[1] When using hydrogen peroxide in acetic acid, residual acetic acid may be present.[2]
-
Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane (B109758) or acetic acid, may remain in the final product.[1][2]
-
Degradation Products: Pyridine N-oxide can undergo rearrangement or deoxygenation, especially in the presence of certain reagents or conditions, leading to the formation of substituted pyridines like 2-chloropyridine (B119429) or 4-chloropyridine (B1293800) if reagents like phosphorus oxychloride are used in subsequent steps.[3]
-
Water: Pyridine N-oxide is hygroscopic and can absorb moisture from the atmosphere.[3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in pyridine N-oxide?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating polar compounds. Due to the high polarity of pyridine N-oxide, reversed-phase chromatography can be challenging, often requiring highly aqueous mobile phases or alternative approaches like HILIC.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for volatile and semi-volatile impurities. It provides both separation and identification of components.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural elucidation of the main component and characterization of impurities. The introduction of the N-oxide group causes a downfield shift for adjacent protons and carbons compared to pyridine.[6][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for detecting and quantifying trace-level impurities, especially those that are non-volatile or thermally labile.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the N⁺-O⁻ bond, which has a characteristic vibration band around 930 cm⁻¹.[6]
Q3: How can I confirm the identity of pyridine N-oxide in my sample?
A3: Confirmation is best achieved using a combination of spectroscopic methods:
-
¹H NMR: In a deuterated solvent like CDCl₃, the protons on the pyridine ring will show characteristic shifts. For example, the protons at the 2 and 6 positions are shifted downfield.[7]
-
¹³C NMR: The carbon atoms of the pyridine ring will also have distinct chemical shifts that differ from those of pyridine.[7]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of pyridine N-oxide (95.10 g/mol ) should be observed.[10]
-
IR Spectroscopy: Look for the characteristic N-O stretching frequency.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor retention of pyridine N-oxide (elutes with the solvent front) | The compound is too polar for standard C18 columns with typical mobile phases.[4] | 1. Increase the aqueous portion of the mobile phase (e.g., 98% or higher).2. Use a column designed for polar compounds.3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[4]4. Use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide (B78521) buffer), which can increase retention on some reversed-phase columns.[4] |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with residual silanols on the column.2. Sample overload.3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase.2. Add a competing base to the mobile phase.3. Reduce the injection volume or sample concentration.4. Adjust the mobile phase pH. Pyridine N-oxide is a weak base.[3] |
| Inconsistent retention times | 1. Unstable column temperature.2. Mobile phase composition is changing.3. Column equilibration is insufficient. | 1. Use a column oven to maintain a constant temperature.2. Ensure the mobile phase is well-mixed and degassed.3. Allow sufficient time for the column to equilibrate between runs, especially with gradient methods. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peaks observed | 1. Syringe issue or incorrect injection.2. Column is broken or improperly installed.3. Carrier gas flow is off.[11] | 1. Verify the syringe is drawing and injecting the sample correctly.2. Check the column for breaks and ensure it is correctly installed in the inlet and detector.3. Confirm carrier gas flow through the system. |
| Peak tailing | 1. Active sites in the inlet liner or column.2. Column contamination. | 1. Use a deactivated inlet liner.2. Trim the first few centimeters of the column inlet.3. If tailing persists, the column may need to be replaced. |
| Broad peaks | 1. Slow injection speed (manual injection).2. Inlet temperature is too low for efficient vaporization.3. Co-elution with the solvent peak.[12] | 1. Ensure a smooth and rapid injection.2. Optimize the inlet temperature.3. Use a column with a thicker stationary phase film to increase retention and move the analyte peak away from the solvent front.[12] |
| High baseline noise | 1. Contaminated carrier gas.2. Column bleed.3. Septum bleed.[11] | 1. Use high-purity gas and ensure purification traps are functional.2. Condition the column according to the manufacturer's instructions.3. Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Objective: To determine the purity of a pyridine N-oxide sample and quantify related impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: Waters XBridge BEH C18 (or similar column for polar analytes), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the pyridine N-oxide sample in the initial mobile phase (95:5 Mobile Phase A:B).
Protocol 2: GC-MS Method for Impurity Identification
-
Objective: To identify volatile and semi-volatile impurities.
-
Instrumentation: GC coupled to a Mass Spectrometer.
-
Column: 60 m x 0.32 mm i.d., 1.0 µm film thickness fused silica (B1680970) capillary column (e.g., Stabilwax-DB or similar).[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve 1 mg/mL of the pyridine N-oxide sample in methanol.
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a pyridine N-oxide sample, which can be used as a reference for expected results.
| Compound | Retention Time (HPLC) | Retention Time (GC) | Typical Amount (%) | Identification Method |
| Pyridine | ~2.5 min | ~5.8 min | < 0.1 | GC-MS, HPLC |
| Pyridine N-oxide | ~4.2 min | ~12.5 min | > 99.5 | HPLC, GC-MS, NMR |
| m-Chlorobenzoic Acid* | ~10.5 min | N/A (non-volatile) | < 0.2 | HPLC |
| Acetic Acid | N/A (poor retention) | ~3.1 min | < 0.1 | GC-MS |
| Dichloromethane | N/A (volatile) | ~2.9 min | < 0.05 | GC-MS (Headspace) |
*Present if m-CPBA is used as the oxidizing agent.
Visualized Workflows and Logic
Caption: General workflow for identifying and quantifying impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine N-oxide 95 694-59-7 [sigmaaldrich.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. osha.gov [osha.gov]
Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Pyridine N-Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of substituted pyridine (B92270) N-oxides.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of pyridine N-oxides challenging?
A1: The functionalization of pyridine N-oxides typically occurs at the C2 and C4 positions due to the electronic properties of the N-oxide group, which increases the electron density at these positions.[1] However, achieving exclusive selectivity for one position over the other can be difficult as it is influenced by a combination of steric and electronic effects of the substituents on the pyridine ring, the nature of the reagents, and the reaction conditions.[2]
Q2: What are the most common strategies to control regioselectivity in pyridine N-oxide functionalization?
A2: Key strategies include:
-
Catalyst and Ligand Selection: The choice of transition metal catalyst (e.g., Palladium, Copper) and the coordinating ligands can significantly influence the position of functionalization.[3][4]
-
Directing Groups: The presence of directing groups on the pyridine ring can guide the functionalization to a specific position.[5]
-
Activating Agents: Reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or PyBroP can activate the pyridine N-oxide for nucleophilic attack, and the choice of activator can influence the regioselectivity.[3][6]
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the oxidant or base can be optimized to favor a specific regioisomer.[2]
Q3: How does the electronic nature of substituents on the pyridine N-oxide ring affect regioselectivity?
A3: The electronic properties of existing substituents play a crucial role. Electron-donating groups (EDGs) can enhance the reactivity of the C2 and C4 positions, while electron-withdrawing groups (EWGs) can deactivate the ring. The interplay between the directing effect of the N-oxide and the substituent determines the final regiochemical outcome. For instance, in some amination reactions of 3,5-disubstituted pyridine N-oxides, the reaction occurs preferentially ortho to the more electron-donating substituent.[7]
Q4: Can functionalization occur at the C3 position of a pyridine N-oxide?
A4: While C2 and C4 are the most activated positions for many reactions, C3 functionalization is less common but achievable under specific conditions, often involving radical reactions or the use of specific directing groups that override the inherent electronic preference.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
Problem: My reaction is producing a mixture of C2 and C4 functionalized products with low selectivity for the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand System | Screen different catalysts and ligands. For palladium-catalyzed reactions, ligands like P(tBu)₃ can favor C2 arylation.[8] |
| Solvent Effects | The polarity of the solvent can influence the transition state energies for attack at different positions. Experiment with a range of solvents (e.g., dioxane, toluene, DMF). |
| Steric Hindrance | If the target is the less sterically hindered position, ensure the other position is sufficiently blocked. For 3-substituted pyridine N-oxides, functionalization often occurs at the less bulky C2 position.[2] |
| Reaction Temperature | Lowering the reaction temperature may increase selectivity by favoring the product formed via the lower activation energy pathway. |
Issue 2: Low or No Yield of the Desired Product
Problem: The conversion of my starting material is low, or I am not observing any formation of the desired functionalized product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is active. For palladium catalysts, ensure an appropriate oxidant is used to regenerate the active Pd(II) species.[9] |
| Inappropriate Activating Agent | For nucleophilic substitution reactions, the choice of activating agent is critical. If one activator (e.g., TsCl) is ineffective, consider others like Tf₂O or PyBroP.[5] |
| Decomposition of Starting Material or Product | Pyridine N-oxides can be unstable at high temperatures.[8] Monitor the reaction at a lower temperature or for a shorter duration. |
| Presence of Inhibitors | Water or other impurities can deactivate catalysts or reagents. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere. |
Issue 3: Formation of Deoxygenated Byproduct
Problem: I am observing a significant amount of the deoxygenated pyridine as a byproduct, reducing the yield of the desired functionalized N-oxide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reductive Reaction Conditions | Some reagents or reaction conditions can lead to the reduction of the N-oxide. For example, in some copper-catalyzed reactions, the choice of additives determines whether deoxygenation occurs.[4] |
| High Reaction Temperature | Elevated temperatures can sometimes promote deoxygenation. Attempt the reaction at a milder temperature. |
| Instability of the Product | The functionalized pyridine N-oxide product may be prone to deoxygenation under the reaction conditions. Consider a two-step process where the N-oxide is intentionally removed after functionalization.[3] |
Quantitative Data Summary
Table 1: Regioselectivity in Palladium-Catalyzed Alkenylation of Substituted Pyridine N-Oxides [2]
| Entry | Pyridine N-Oxide Substrate | Olefin | Product(s) | Yield (%) |
| 1 | Pyridine N-oxide | Ethyl acrylate | 2-(E)-alkenyl | 85 |
| 2 | 4-Phenylpyridine N-oxide | Ethyl acrylate | 2-(E)-alkenyl | 78 |
| 3 | 3-Phenylpyridine N-oxide | Ethyl acrylate | 2-(E)-alkenyl | 82 |
| 4 | 3,5-Dimethylpyridine N-oxide | Ethyl acrylate | 2-(E)-alkenyl | 75 |
Table 2: Regioselectivity in Palladium-Catalyzed Direct Arylation of Substituted Pyridine N-Oxides [2]
| Entry | Pyridine N-Oxide Substrate | Arene | Product(s) | Ratio (C2:C4) | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 2-Phenyl / 4-Phenyl | 3:1 | 95 |
| 2 | 4-Methylpyridine N-oxide | Benzene | 2-Phenyl | >20:1 | 88 |
| 3 | 3-Phenylpyridine N-oxide | Benzene | 2-Phenyl / 6-Phenyl | 20:1 | 91 |
| 4 | Isoquinoline N-oxide | Benzene | 1-Phenyl | Major | 85 |
Table 3: Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides using Saccharin (B28170) [5][7]
| Entry | R¹ | R² | Ratio (2-amino:6-amino) | Conversion (%) |
| 1 | OPh | OPh | 1:1 | 95 |
| 2 | Br | OPh | >20:1 | 98 |
| 3 | SPh | OPh | >20:1 | 99 |
| 4 | Cl | OMe | 10:1 | 96 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides[2]
Materials:
-
Substituted Pyridine N-Oxide
-
Olefin (e.g., ethyl acrylate)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) Carbonate (Ag₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
To a screw-capped vial, add the substituted pyridine N-oxide (0.4 mmol), olefin (0.1 mmol), Pd(OAc)₂ (0.01 mmol, 10 mol%), and Ag₂CO₃ (0.15 mmol).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous 1,4-dioxane (0.5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-alkenylated pyridine N-oxide.
Protocol 2: Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides[5][7]
Materials:
-
3,5-Disubstituted Pyridine N-Oxide
-
Saccharin
-
Tosyl Chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous HCl or H₂SO₄
Procedure: Step 1: Formation of the Saccharin Adduct
-
To a flask, add the 3,5-disubstituted pyridine N-oxide (1.0 equiv) and saccharin (1.1 equiv).
-
Add anhydrous DCM (4 mL per gram of N-oxide).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) followed by the portion-wise addition of TsCl (1.2 equiv).
-
Stir the reaction at 0 °C for 3-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
Step 2: Deprotection to the Aminopyridine
-
Upon completion of the first step, add aqueous HCl or H₂SO₄ to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., aq. NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the desired 2-aminopyridine.
Visualizations
Caption: Proposed mechanism for Pd-catalyzed direct arylation.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General pathway for nucleophilic functionalization.
References
- 1. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate (2013) | Robert P. Farrell | 54 Citations [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Epoxidation Reagents: Pyridine N-oxide Systems vs. m-CPBA
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The choice of an oxidizing agent is paramount, influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison between the classical stoichiometric oxidant, meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems employing pyridine (B92270) N-oxide derivatives as the terminal oxidant.
Performance Comparison at a Glance
The following tables summarize the performance of m-CPBA and a representative pyridine N-oxide-based catalytic system—ruthenium-porphyrin with 2,6-dichloropyridine (B45657) N-oxide—in the epoxidation of various alkenes.
| Epoxidation with m-CPBA | |||
| Alkene Substrate | Reaction Conditions | Yield (%) | Selectivity |
| Styrene | CH₂Cl₂, room temp. | 87 | High for epoxide |
| Cyclohexene | CH₂Cl₂, room temp. | 96 | High for epoxide[1] |
| cis-Stilbene | CH₂Cl₂, various temps. | Variable, can lead to a mix of cis- and trans-epoxides | Moderate to low stereoselectivity |
| trans-Stilbene | CH₂Cl₂, room temp. | High | High for trans-epoxide[2] |
| Epoxidation with [Ru(TPP)]/2,6-Dichloropyridine N-oxide | |||
| Alkene Substrate | Reaction Conditions | Yield (%) | Selectivity |
| Styrene | CH₂Cl₂, 40 °C | 98 | High for epoxide[3] |
| Cyclohexene | CH₂Cl₂, 40 °C | 95 | High for epoxide |
| cis-Stilbene | CH₂Cl₂, 40 °C | 99 | High for cis-epoxide[4] |
| trans-Stilbene | CH₂Cl₂, 40 °C | 5 | Low for trans-epoxide |
Reaction Mechanisms and Pathways
The mechanisms of epoxidation for m-CPBA and pyridine N-oxide-based catalytic systems differ significantly, which accounts for their distinct reactivity and selectivity profiles.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA directly delivers an oxygen atom to the alkene double bond through a concerted, stereospecific mechanism often referred to as the "butterfly" transition state.[5] This process involves a syn-addition of the oxygen atom to the plane of the double bond, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[5]
References
Validating Pyridine N-Oxide Reactions: A Comparative Guide to ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the successful synthesis and subsequent reaction of pyridine (B92270) N-oxides are pivotal steps in the creation of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the cornerstone for the structural validation of these reaction products. This guide provides a comparative analysis of the NMR data for pyridine N-oxide against its precursor, pyridine, and common reaction products, supported by detailed experimental protocols.
Distinguishing Pyridine N-Oxide from Pyridine: A Clear Shift in the Spectrum
The conversion of pyridine to pyridine N-oxide introduces significant electronic changes to the aromatic ring, which are readily observable in both ¹H and ¹³C NMR spectra. The N-oxide group acts as a strong electron-donating group through resonance and an electron-withdrawing group through induction, leading to characteristic shifts in the positions of the ring protons and carbons.
Generally, upon N-oxidation, the C2/C6 and C4 carbons (ortho and para to the nitrogen) experience an upfield shift (to a lower ppm value) in the ¹³C NMR spectrum, while the C3/C5 carbons (meta to the nitrogen) are shifted downfield. In the ¹H NMR spectrum, the protons attached to these carbons show corresponding changes, providing a clear diagnostic fingerprint for the successful formation of the N-oxide.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) of Pyridine and Pyridine N-Oxide.
| Position | Pyridine (ppm) | Pyridine N-Oxide (ppm) |
| H-2, H-6 | ~8.60 | ~8.26 |
| H-3, H-5 | ~7.25 | ~7.36 |
| H-4 | ~7.65 | ~7.36 |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of Pyridine and Pyridine N-Oxide.
| Position | Pyridine (ppm) | Pyridine N-Oxide (ppm) |
| C-2, C-6 | ~150.0 | ~138.5 |
| C-3, C-5 | ~123.8 | ~125.5 |
| C-4 | ~135.8 | ~125.3 |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |
NMR Analysis of Common Pyridine N-Oxide Reaction Products
Pyridine N-oxides are versatile intermediates that can undergo a variety of reactions, including electrophilic substitution and deoxygenation. The resulting products will exhibit distinct NMR spectra, reflecting the changes in the substitution pattern and electronic environment of the pyridine ring. Below is a comparison of the NMR data for several representative substituted pyridine N-oxides.
Table 3: ¹H NMR Chemical Shifts (δ) of Selected Pyridine N-Oxide Derivatives.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) |
| Pyridine N-Oxide | 8.25-8.27 | 7.35-7.37 | 7.35-7.37 | 7.35-7.37 | 8.25-8.27 | - |
| 2-Chloropyridine N-Oxide | - | 7.28-7.32 | 7.55-7.58 | 7.28-7.32 | 8.40-8.41 | - |
| 2-Methylpyridine N-Oxide | - | 7.20-7.32 | 7.20-7.32 | 7.20-7.32 | 8.29-8.30 | 2.53 (CH₃) |
| 3-Bromopyridine N-Oxide | 8.19-8.21 | - | 7.45-7.47 | 7.21-7.24 | 8.39-8.40 | - |
| 4-Methylpyridine N-Oxide | 8.13 | 7.12 | - | 7.12 | 8.13 | 2.37 (CH₃) |
Table 4: ¹³C NMR Chemical Shifts (δ) of Selected Pyridine N-Oxide Derivatives.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other (ppm) |
| Pyridine N-Oxide | 138.5 | 125.5 | 125.3 | 125.5 | 138.5 | - |
| 2-Chloropyridine N-Oxide | 141.5 | 126.9 | 126.0 | 123.8 | 140.3 | - |
| 2-Methylpyridine N-Oxide | 148.5 | 126.1 | 125.5 | 123.2 | 138.8 | 17.3 (CH₃) |
| 3-Bromopyridine N-Oxide | 137.7 | 120.2 | 128.7 | 125.9 | 140.3 | - |
| 4-Methylpyridine N-Oxide | 138.0 | 126.6 | 138.4 | 126.6 | 138.0 | 20.1 (CH₃) |
Experimental Protocols
Synthesis of Pyridine N-Oxide
A common and effective method for the synthesis of pyridine N-oxide is the oxidation of pyridine using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Acetic Acid
-
Dichloromethane (B109758) (DCM) or Chloroform
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure using m-CPBA:
-
Dissolve pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled pyridine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pyridine N-oxide.
-
The product can be further purified by recrystallization or column chromatography.
Acquisition of ¹H and ¹³C NMR Spectra
Instrumentation and Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): Typically 12-16 ppm, centered around 6-8 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Typically 0-200 ppm.
Workflow for Validation of Pyridine N-Oxide Reactions
The following diagram illustrates the logical workflow from the initial reaction to the final validation of the product using NMR spectroscopy.
comparative study of different oxidizing agents for pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridines, a class of heterocyclic compounds integral to pharmaceuticals and agrochemicals, often involves the crucial step of oxidation. Among the various synthetic routes, the oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs), typically prepared via the Hantzsch synthesis, is a widely adopted and versatile method. The choice of oxidizing agent for this transformation is critical, as it significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative analysis of different oxidizing agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Performance Comparison of Oxidizing Agents
The selection of an oxidizing agent is a trade-off between reactivity, selectivity, cost, and environmental considerations. The following table summarizes the performance of several common and emerging oxidizing agents for the aromatization of 1,4-DHPs.
| Oxidizing Agent/System | Typical Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitric Acid (HNO₃) | Hantzsch 1,4-Dihydropyridines | Acetic Acid | 20-25 | Not Specified | High | [1] |
| Potassium Permanganate (KMnO₄) | Hantzsch 1,4-Dihydropyridines | Not Specified | Not Specified | Not Specified | Variable | [2] |
| Chromium(VI) Oxide (CrO₃) | Hantzsch 1,4-Dihydropyridines | Not Specified | Not Specified | Not Specified | Variable | [2] |
| Iodine (I₂) / Methanol | 4-Substituted Hantzsch 1,4-DHPs | Methanol | Reflux | Not Specified | High | [2] |
| Ceric Ammonium (B1175870) Nitrate (CAN) | 4-Aryl-1,4-Dihydropyridines | Acetonitrile | Room Temp | Minutes | Excellent | [1][3] |
| Sodium Nitrite (B80452) (NaNO₂) / Acetic Acid | Hantzsch 1,4-Dihydropyridines | Acetic Acid | 20-25 | Not Specified | Significant | [1] |
| Hydrogen Peroxide (H₂O₂) / Copper(II) Chloride (CuCl₂) | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Ethanol (B145695) | Room Temp | 0.5 | 96 | [4] |
| Potassium Bromate (KBrO₃) / Cobalt(II) Chloride (CoCl₂·6H₂O) | 1,4-Dihydropyridines | Acetonitrile | Reflux | Not Specified | High to Excellent | [3] |
| Dimethyl Sulfoxide (DMSO) | Dihydropyridines | DMSO | Water Bath | 2-3 | 44-53 | [5][6] |
| DMSO / Nitric Acid | Dihydropyridines | DMSO | Water Bath | 2-3 | 31-47 | [5][6] |
| Bleaching Powder (Calcium Hypochlorite) | Dihydropyridines | Water/Ethyl Acetate (B1210297) | Room Temp | 0.08 | 40-64 | [5][6] |
| Manganese Dioxide (MnO₂) / Bentonite Clay | 4-Alkyl Hantzsch 1,4-DHPs | Solvent-free (Microwave) | Microwave | 0.17 | 47-100 | [7] |
Experimental Protocols
A generalized procedure for the oxidative aromatization of a Hantzsch 1,4-dihydropyridine (B1200194) is outlined below, followed by specific conditions for selected oxidizing agents.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis:
The Hantzsch 1,4-dihydropyridine precursors are typically synthesized via a one-pot condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia (B1221849) or ammonium acetate).[2][8]
Oxidative Aromatization Protocols:
1. Using Hydrogen Peroxide / Copper(II) Chloride:
-
Dissolve the 1,4-dihydropyridine (1 mmol) in ethanol (20 mL).
-
Add copper(II) chloride (1 mmol) to the solution.
-
Add 30% hydrogen peroxide (0.2 mL) dropwise over 30 minutes at room temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by recrystallization from ethanol.[4]
2. Using Sodium Nitrite in Acetic Acid:
-
Dissolve the 1,4-dihydropyridine (e.g., 0.005 mol) in glacial acetic acid (10 mL) at 20-25 °C.
-
Add sodium nitrite (e.g., 0.7 g) to the solution.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter and wash the solid with water and cold ethanol.[1]
3. Using Dimethyl Sulfoxide (DMSO):
-
Take the dihydropyridine (B1217469) (0.002 mmol) in DMSO (5-6 mL).
-
Heat the mixture on a water bath for 2-3 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into chilled water to precipitate the product.
-
Filter and wash the precipitates with water and cold ethanol.[5][6]
4. Using Bleaching Powder (Calcium Hypochlorite):
-
Mix equimolar quantities of the dihydropyridine and bleaching powder in water (5 mL) and ethyl acetate (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Perform an extraction with water and ethyl acetate.
-
Filter the precipitates and wash with water and cold ethanol.[5][6]
Visualizing the Workflow and Comparison
To better illustrate the process and the relationships between different factors, the following diagrams are provided.
Caption: Generalized experimental workflow for pyridine synthesis.
Caption: Logical comparison of different oxidizing agents.
References
- 1. thebges.edu.in [thebges.edu.in]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Catalytic Activity of Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various substituted pyridine (B92270) N-oxides in key organic transformations. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. This document summarizes key experimental findings, presents quantitative data for direct comparison, and provides detailed experimental protocols for reproducible research.
Introduction to Pyridine N-Oxide Catalysis
Pyridine N-oxides have emerged as a versatile class of catalysts, primarily acting as Lewis bases to activate a variety of substrates. The lone pair of electrons on the oxygen atom can interact with Lewis acidic reagents, enhancing their reactivity. The electronic and steric properties of substituents on the pyridine ring can significantly influence the catalytic activity of the N-oxide, allowing for fine-tuning of its performance. This guide will explore the impact of these substitutions in three important catalytic applications: asymmetric allylation of aldehydes, copper-catalyzed N-arylation of imidazoles, and enantioselective N-oxidation of pyridines.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral homoallylic alcohols, which are valuable building blocks for natural product synthesis and drug discovery. Chiral pyridine N-oxides have proven to be effective organocatalysts for this transformation, activating allyltrichlorosilanes to deliver the allyl group to the aldehyde with high enantioselectivity.
Comparative Performance of Chiral Pyridine N-Oxide Catalysts
The catalytic efficiency of several terpene-derived and axially chiral pyridine N-oxides has been evaluated in the asymmetric allylation of aromatic aldehydes. The following table summarizes the performance of prominent catalysts: PINDOX, QUINOX, and METHOX.
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| PINDOX | Benzaldehyde (B42025) | 5 | -78 | 12 | >95 | 85 | [1] |
| QUINOX | Benzaldehyde | 5 | -78 | 12 | >95 | 92 | [1] |
| METHOX | Benzaldehyde | 5 | -78 | 12 | >95 | 96 | [1] |
| METHOX | 4-Methoxybenzaldehyde | 2 | 20 | 1 | >95 | 95 | [1] |
| METHOX | 4-Nitrobenzaldehyde | 5 | -40 | 24 | 85 | 94 | [1] |
Table 1: Comparison of chiral pyridine N-oxide catalysts in the asymmetric allylation of aromatic aldehydes with allyltrichlorosilane (B85684).
The data indicates that METHOX is a highly efficient and enantioselective catalyst, even at room temperature and with lower catalyst loading.[1] The electronic nature of the substituent on the aldehyde also plays a role, with electron-donating groups on the aldehyde generally leading to higher reactivity.[1]
Experimental Protocol: Asymmetric Allylation of Benzaldehyde using METHOX
Materials:
-
METHOX catalyst
-
Benzaldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH3CN), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the METHOX catalyst (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (1.0 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C or room temperature).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add diisopropylethylamine (1.2 mmol, 1.2 equiv).
-
Slowly add allyltrichlorosilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction for the time indicated in Table 1, or until completion as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Allylation
Caption: Catalytic cycle for the asymmetric allylation of aldehydes.
Copper-Catalyzed N-Arylation of Imidazoles
The N-arylation of imidazoles is a significant transformation for the synthesis of pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a common method for this purpose. Pyridine N-oxides can act as effective ligands for the copper catalyst, enhancing its activity and promoting the reaction in environmentally benign solvents like water.
Comparative Performance of Substituted Pyridine N-Oxide Ligands
A study on the copper-catalyzed N-arylation of imidazole (B134444) with iodobenzene (B50100) in water compared the effectiveness of different pyridine N-oxide-based ligands.
| Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Cs2CO3 | 120 | 24 | 25 | [2] |
| Pyridine N-oxide | Cs2CO3 | 120 | 24 | 45 | [2] |
| 2,2'-Bipyridine | Cs2CO3 | 120 | 24 | 78 | [2] |
| 2,2'-Bipyridine N,N'-dioxide | Cs2CO3 | 120 | 24 | 91 | [2] |
| 1,2-Bis(2-pyridyl)ethane-N,N'-dioxide | Cs2CO3 | 120 | 24 | 95 | [2][3] |
Table 2: Comparison of ligands in the Cu-catalyzed N-arylation of imidazole with iodobenzene in water.
The results demonstrate that pyridine N-oxide ligands are superior to their non-oxidized pyridine counterparts. The bidentate N,N'-dioxide ligands, particularly 1,2-bis(2-pyridyl)ethane-N,N'-dioxide, exhibit the highest catalytic activity, affording excellent yields.[2][3]
Experimental Protocol: Cu-Catalyzed N-Arylation of Imidazole
Materials:
-
Copper(II) sulfate (B86663) (CuSO4)
-
1,2-Bis(2-pyridyl)ethane-N,N'-dioxide ligand
-
Imidazole
-
Iodobenzene
-
Cesium carbonate (Cs2CO3)
-
Water
Procedure:
-
To a reaction vial, add CuSO4 (0.1 mmol, 10 mol%), 1,2-bis(2-pyridyl)ethane-N,N'-dioxide (0.2 mmol, 20 mol%), imidazole (1.1 mmol, 1.1 equiv), iodobenzene (1.0 mmol, 1.0 equiv), and Cs2CO3 (2.0 mmol, 2.0 equiv).
-
Add water (3 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated imidazole.
Proposed Catalytic Cycle for N-Arylation
Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation.
Catalytic Enantioselective Pyridine N-Oxidation
The development of methods for the catalytic enantioselective N-oxidation of pyridines provides a valuable route to chiral pyridine N-oxides, which are important synthetic intermediates. Aspartic acid-containing peptides have been shown to catalyze this transformation with high levels of asymmetric induction.[4][5]
Performance in Desymmetrization of Bis(pyridine) Substrates
The effectiveness of this catalytic system is demonstrated in the desymmetrization of various bis(pyridine) substrates. The yield and enantiomeric ratio (er) are dependent on the substituents of the pyridine rings.
| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 2,2'-(Phenylmethylene)bis(6-methylpyridine) | Asp-peptide | 71 | 92:8 | [4] |
| 2,2'-(Phenylmethylene)bis(pyridine) | Asp-peptide | 75 | 87:13 | [4] |
| 2,2'-(4-Methoxyphenylmethylene)bis(pyridine) | Asp-peptide | 78 | 99:1 | [4] |
| 2,2'-(4-Nitrophenylmethylene)bis(pyridine) | Asp-peptide | 74 | 98:2 | [4] |
Table 3: Catalytic enantioselective N-oxidation of bis(pyridine) substrates.
The data highlights that aryl-substituted pyridines are well-tolerated, and high enantioselectivities can be achieved.[4]
General Experimental Protocol for Enantioselective N-Oxidation
Materials:
-
Aspartic acid-containing peptide catalyst
-
Bis(pyridine) substrate
-
Urea-hydrogen peroxide (UHP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the bis(pyridine) substrate (0.1 mmol, 1.0 equiv) in anhydrous CH2Cl2 (0.5 mL) at 4 °C, add the aspartic acid-containing peptide catalyst (0.01 mmol, 10 mol%).
-
Add urea-hydrogen peroxide (0.15 mmol, 1.5 equiv).
-
Add N,N'-diisopropylcarbodiimide (0.15 mmol, 1.5 equiv) to initiate the reaction.
-
Stir the reaction mixture at 4 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with CH2Cl2 (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Catalytic Cycle for Enantioselective N-Oxidation
Caption: Biomolecule-inspired catalytic cycle for N-oxidation.[4]
Conclusion
Substituted pyridine N-oxides are highly effective catalysts in a range of important organic transformations. The electronic and steric nature of the substituents on the pyridine ring allows for significant modulation of their catalytic activity and selectivity. This guide provides a comparative overview of their performance in asymmetric allylation, N-arylation, and enantioselective N-oxidation, supported by quantitative data and detailed experimental protocols. For researchers in synthetic chemistry and drug development, the rational selection and design of substituted pyridine N-oxide catalysts offer a powerful tool for achieving efficient and selective synthesis of valuable molecules.
References
- 1. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water - American Chemical Society - Figshare [acs.figshare.com]
- 4. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Pyridine N-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Pyridine N-Oxide Conversion
Monitoring the conversion of pyridine (B92270) to pyridine N-oxide is crucial in various chemical and pharmaceutical manufacturing processes. Accurate quantification ensures reaction efficiency, product quality, and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis, offering robust and reliable results. This guide provides an objective comparison between HPLC and other analytical methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating and quantifying components in a mixture. For pyridine N-oxide conversion analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar aqueous/organic mixture.
Principle: The separation of pyridine and pyridine N-oxide is achieved based on their differing polarities. Pyridine, being less polar than its N-oxide, interacts more strongly with the nonpolar stationary phase (like C18) and thus has a longer retention time than the highly polar pyridine N-oxide, which elutes earlier with the polar mobile phase.[1] Quantification is performed by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocol: RP-HPLC Method
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of both pyridine and pyridine N-oxide in the mobile phase.
-
Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
A typical setup involves a C18 column and a mobile phase of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid to ensure good peak shape.[2][3]
-
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
-
Quantification:
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Calculate the concentration of pyridine and pyridine N-oxide in the sample using the linear regression equation from the calibration curve. The conversion percentage can then be determined.
-
HPLC Workflow for Pyridine N-Oxide Analysis
Caption: Workflow for quantitative analysis of pyridine N-oxide conversion using HPLC.
Alternative Analytical Methods
While HPLC is a powerful tool, other methods can be employed for the quantification of pyridine and its N-oxide. The choice of method often depends on sample complexity, required sensitivity, and available instrumentation.
1. Gas Chromatography (GC)
Gas chromatography is a well-established technique for analyzing volatile compounds.[5] It is particularly suitable for monitoring pyridine levels.
-
Principle: Samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.[6] A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification.[7]
-
Advantages: Excellent for volatile and semi-volatile compounds, high resolution, and sensitivity, especially when coupled with MS.[5]
-
Limitations: Pyridine N-oxide is non-volatile and thermally labile, making direct GC analysis challenging without derivatization. This adds complexity to sample preparation.
2. UV-Vis Spectrophotometry
This technique measures the absorbance of light by a sample and can be used for quantification.
-
Principle: Based on the Beer-Lambert law, the concentration of an analyte is proportional to its absorbance at a specific wavelength. Pyridine and its N-oxide have distinct UV absorption maxima that can be used for quantification.[4][8] 4-Nitropyridine N-oxide, for example, has a strong solvatochromic effect in the long-wavelength UV region (330-355 nm).[9]
-
Advantages: Simple, rapid, and cost-effective.
-
Limitations: It suffers from a lack of selectivity. If other components in the reaction mixture absorb at the same wavelength, the results will be inaccurate. It is best suited for simple, clean reaction mixtures.
3. Titrimetric Methods
Classical chemical methods can also be used for the quantification of N-oxides.
-
Principle: A titanometric titration method involves the reduction of the N-oxide group by a standardized solution of titanium(III) chloride (TiCl₃).[10][11] The endpoint is determined potentiometrically or with a visual indicator.
-
Advantages: High precision and accuracy, low cost, and does not require sophisticated instrumentation.
-
Limitations: It is a non-specific method that quantifies the total amount of reducible N-oxides and is not suitable for monitoring the conversion of a specific reaction in a complex mixture.
Method Comparison
The selection of an analytical method is a critical decision based on multiple factors.
Quantitative Performance Comparison
| Feature | HPLC-UV | GC-FID / GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High (Separates analyte from matrix) | Very High (Especially with MS) | Low (Prone to interference) |
| Sensitivity | Good (ppm to ppb levels) | Excellent (ppb to ppt (B1677978) levels)[5] | Moderate (ppm levels) |
| Sample Throughput | Moderate | Moderate | High |
| Analysis Time | 5-15 minutes per sample | 10-30 minutes per sample | < 1 minute per sample |
| Instrumentation Cost | Moderate | Moderate to High | Low |
| Sample Prep. | Simple (Dilution, Filtration) | Can be complex (Derivatization needed for N-oxide) | Very Simple (Dilution) |
| Analytes | Pyridine & Pyridine N-Oxide | Primarily Pyridine[7] | Pyridine or Pyridine N-Oxide (if no spectral overlap) |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method for pyridine N-oxide analysis.
Conclusion
For the comprehensive and accurate quantitative analysis of pyridine N-oxide conversion, HPLC stands out as the most suitable method . It provides an excellent balance of selectivity, sensitivity, and ease of use, allowing for the simultaneous quantification of both the reactant (pyridine) and the product (pyridine N-oxide) in a single run. While GC offers superior sensitivity for pyridine, its inability to directly analyze pyridine N-oxide is a significant drawback. UV-Vis spectrophotometry, though simple and rapid, should be reserved for clean, well-defined systems where interferences are minimal. The choice of method should always be validated against the specific requirements of the analysis and the nature of the sample matrix.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Pyridine, 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. osha.gov [osha.gov]
- 8. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for Pyridine N-Oxide in C-H Bond Activation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective C-H bond activation methods is paramount. Pyridine (B92270) N-oxides have traditionally been a staple for directing transition metal catalysts to specific C-H bonds. However, the landscape of C-H activation is evolving, with several powerful alternatives emerging that offer advantages in terms of efficiency, substrate scope, and ease of use. This guide provides an objective comparison of prominent alternatives to pyridine N-oxide, supported by experimental data and detailed protocols.
Overview of Directing Group Strategies
The primary alternatives to pyridine N-oxide fall into the broader category of directing groups, which function by coordinating to a metal catalyst and positioning it in proximity to a target C-H bond. These can be broadly classified as:
-
Bidentate Directing Groups: These groups chelate to the metal center via two coordinating atoms, forming a stable cyclic intermediate that facilitates C-H activation. Prominent examples include 8-aminoquinoline (B160924) (8-AQ) and picolinamide (B142947) (PA).
-
Transient Directing Groups (TDGs): This strategy offers a significant improvement in step-economy by forming the directing group in situ from a native functional group on the substrate (like an aldehyde or ketone) and a catalytic additive.[1] This circumvents the need for separate steps to install and remove the directing group.[2][3]
Performance Comparison: Bidentate and Transient Directing Groups
The following tables summarize quantitative data for C-H arylation reactions, a common benchmark transformation, using different directing groups.
Bidentate Directing Groups
| Directing Group | Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pyridine N-oxide | Pd(OAc)₂ (10 mol%), K₂CO₃ (2 equiv) | Pyridine N-oxide | 4-Bromotoluene | 91 | [4] |
| 8-Aminoquinoline | Pd(OAc)₂ (5 mol%), AgOAc (2 equiv) | N-(quinolin-8-yl)benzamide | 4-Iodoanisole | >95 | [5] |
| Picolinamide | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | N-(pyridin-2-yl)benzamide | Iodobenzene | 85 | [6] |
Transient Directing Groups
| Directing Group System | Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Amino Acid (e.g., Valine) | Pd(OAc)₂ (10 mol%), Ligand (20 mol%) | 2-Methylbenzaldehyde | 4-Iodoanisole | 85 | [7] |
| 2-Amino-3-picoline | [RhCl(coe)₂]₂ (2.5 mol%) | Benzaldehyde | Styrene | 98 | [1] |
| Glycine | Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv) | Acetophenone | Iodobenzene | 91 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: C-H Arylation using 8-Aminoquinoline (8-AQ) Directing Group
This protocol is adapted from a procedure for the Pd-catalyzed C(sp²)–H arylation of an 8-AQ amide derivative.[5]
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv)
-
Aryl iodide (e.g., 4-iodoanisole, 3.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
AgOAc (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-(quinolin-8-yl)benzamide substrate, aryl iodide, Pd(OAc)₂, and AgOAc.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCE via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the ortho-arylated product.
Protocol 2: C-H Arylation using a Transient Amino Acid Directing Group
This protocol is a general representation of the Pd-catalyzed β-C(sp³)–H arylation of an aldehyde using an amino acid as a transient directing group.[7]
Materials:
-
Aldehyde substrate (e.g., 2-methylbenzaldehyde, 1.0 equiv)
-
Aryl iodide (e.g., 4-iodoanisole, 1.2 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Amino acid (e.g., L-Valine, 0.2 equiv)
-
Ligand (e.g., 3-(N,N-dimethylamino)acrylic acid, 0.2 equiv)
-
Ag₂O (2.0 equiv)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a sealed tube, combine the aldehyde substrate, aryl iodide, Pd(OAc)₂, amino acid, ligand, and Ag₂O.
-
Add HFIP as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) and filter.
-
Concentrate the solvent and purify the residue by flash chromatography to isolate the arylated product.
Mechanistic Insights and Signaling Pathways
The directing group's mechanism of action is crucial to understanding its efficacy. The following diagrams, generated using DOT language, illustrate the catalytic cycles for different directing group strategies.
Pyridine N-Oxide Directed C-H Activation
Caption: Catalytic cycle for Pd-catalyzed C-H arylation directed by pyridine N-oxide.
Bidentate (8-Aminoquinoline) Directed C-H Activation
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. When is an Imine Directing Group a Transient Imine Directing Group in C-H Functionalization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of pyridine N-oxide and other N-oxides in catalysis
In the realm of modern organic synthesis, N-oxides have carved out a significant niche as versatile catalysts and reagents. Among them, pyridine (B92270) N-oxide (PNO) has long been a workhorse, facilitating a diverse array of chemical transformations. However, a deeper dive into the catalytic landscape reveals a fascinating world of other N-oxides, each with its own unique mechanistic nuances and performance characteristics. This guide provides a comparative analysis of pyridine N-oxide and other N-oxides in catalysis, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
At the Heart of the Matter: The N-O Bond
The catalytic activity of N-oxides is intrinsically linked to the properties of the N-O bond. This bond is highly polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen. This inherent dipole makes the oxygen atom a potent nucleophile and Lewis base, capable of activating a variety of substrates.
A computational study comparing the N-O bond dissociation enthalpies (BDEs) reveals a key distinction between aromatic and aliphatic N-oxides. Pyridine N-oxides exhibit N-O BDEs in the range of 60–66 kcal/mol. In contrast, aliphatic and alicyclic amine oxides have significantly lower BDEs, falling in a range approximately 10 kcal/mol lower.[1] This difference in bond strength has profound implications for their catalytic mechanisms, with the weaker N-O bond in aliphatic N-oxides often leading to different reactivity patterns.
Asymmetric Allylation of Aldehydes: A Case Study in Performance
The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a benchmark reaction for evaluating the efficacy of N-oxide catalysts. In this arena, chiral 2,2'-bipyridine (B1663995) N,N'-dioxide derivatives have demonstrated remarkable performance as organocatalysts.
Table 1: Comparison of Chiral N-Oxide Catalysts in the Asymmetric Allylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Pyridine N-Oxide (12i) | 20 | 84 | 87 | [2] |
| Chiral Bipyridine N,N'-Dioxide (4a) | 1 | up to 90 | 91-97 | [2] |
| Chiral Bipyridine N,N'-Dioxide (4c) | 1 | up to 90 | 91-97 | [2] |
As shown in Table 1, chiral bipyridine N,N'-dioxides (4a and 4c) can achieve high yields and excellent enantioselectivities at a significantly lower catalyst loading compared to the chiral pyridine N-oxide (12i).[2] This suggests that the bidentate nature of the bipyridine N,N'-dioxides allows for a more organized and effective chiral environment in the transition state.
The proposed catalytic cycle for this transformation involves the activation of allyltrichlorosilane (B85684) by the N-oxide. The nucleophilic oxygen of the N-oxide coordinates to the silicon atom, increasing the nucleophilicity of the allyl group and facilitating its addition to the aldehyde.
References
A Comparative Guide to Pyyridine N-Oxidation Methods: Evaluating Cost-Effectiveness and Performance
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine (B92270) N-oxides is a critical step in the development of new pharmaceuticals and functional materials. The choice of an N-oxidation method can significantly impact not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This guide provides an objective comparison of common pyridine N-oxidation methods, with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison of Pyridine N-Oxidation Methods
The selection of an oxidizing agent is a crucial decision in the synthesis of pyridine N-oxides, directly influencing reaction efficiency, safety, and cost. Below is a summary of the performance of various common methods.
| Oxidation Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Reagent Cost per Mole of Pyridine (USD, estimated) | Purification Complexity | Key Advantages | Key Disadvantages |
| Peroxy-Acid Oxidation | m-CPBA | 85-95% | 2-12 | $15 - $30 | Moderate (Washing, potential chromatography) | High yields, reliable for a wide range of substrates. | Expensive reagent, safety concerns with handling peroxides, byproduct removal can be tedious. |
| Hydrogen Peroxide/ Acetic Acid | H₂O₂ (30%), Acetic Acid | 70-90% | 4-24 | < $1 | Moderate (Solvent removal, potential distillation/crystallization) | Very low reagent cost, readily available reagents. | Can require elevated temperatures, potential for side reactions with sensitive substrates, handling concentrated H₂O₂ has safety considerations. |
| Solid Peroxide Sources | Sodium Percarbonate, Urea-Hydrogen Peroxide (UHP) | 80-95% | 2-8 | $1 - $5 | Low to Moderate (Filtration, extraction) | Safer and easier to handle than concentrated H₂O₂, often milder reaction conditions. | May require activators (e.g., TFAA) for less reactive pyridines, which adds cost and complexity. |
| Catalytic Oxidation | H₂O₂ with catalysts (e.g., MTO, TS-1, recyclable anhydrides) | 90-99% | 1-7 | Variable (catalyst cost can be high, but may be recyclable) | Low to Moderate (Catalyst filtration, extraction) | High efficiency and selectivity, often greener processes, catalyst can be recycled. | Initial catalyst cost can be high, potential for metal leaching into the product. |
Note on Cost Estimation: The reagent cost per mole of pyridine is an estimation based on publicly available pricing for laboratory-grade chemicals and typical reaction stoichiometries. Actual costs will vary based on supplier, purity, and scale. Purification costs are qualitative assessments and can significantly impact the overall cost-effectiveness.
Experimental Protocols
Detailed methodologies for three representative N-oxidation procedures are provided below.
Method 1: meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
This method is known for its high efficiency and reliability across a wide range of pyridine substrates.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%, 1.1-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted pyridine in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C and quench the excess peracid by adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography if necessary.[1]
Method 2: Hydrogen Peroxide in Acetic Acid
This classical method is highly cost-effective, making it suitable for large-scale synthesis.
Materials:
-
Pyridine (1.0 equiv)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂, 1.1-1.5 equiv)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the pyridine to glacial acetic acid.
-
Carefully add 30% hydrogen peroxide dropwise to the stirred solution. The reaction can be exothermic.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The acetic acid and excess hydrogen peroxide can be removed under reduced pressure. Caution: Do not distill to dryness as peroxides can be explosive upon concentration.[2]
-
The resulting crude pyridine N-oxide can be purified by distillation under high vacuum or by conversion to its hydrochloride salt followed by crystallization.[2]
Method 3: Oxidation with a Recyclable Anhydride (B1165640) Catalyst and H₂O₂
This method represents a greener and more cost-effective approach, particularly for industrial applications, due to the use of a recyclable catalyst and a cheaper oxidant.[3][4]
Materials:
-
Pyridine derivative (e.g., 2-chloropyridine) (1.0 equiv)
-
Poly(maleic anhydride-alt-1-octadecene) (Od-MA) catalyst
-
30% Hydrogen Peroxide (H₂O₂, 2.0 equiv)
-
Water
Procedure:
-
In a glass flask, combine the pyridine derivative, Od-MA catalyst, and water.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Add 30% hydrogen peroxide dropwise to the reaction mixture.
-
Maintain the reaction at 90 °C for approximately 7 hours, monitoring for completion by GC-MS or TLC.
-
After the reaction, the polymer catalyst can be recovered by filtration and washed for reuse.[3][4]
-
The aqueous filtrate containing the pyridine N-oxide can be used directly in subsequent reactions or the product can be isolated by extraction after quenching any remaining peroxide with a reducing agent like sodium sulfite.
Decision-Making Workflow for Selecting an N-Oxidation Method
The choice of an optimal N-oxidation method depends on several factors, including the substrate's electronic properties, the desired scale of the reaction, and the relative importance of cost, safety, and environmental impact. The following workflow can guide researchers in their decision-making process.
Conclusion
The selection of a pyridine N-oxidation method is a multifaceted decision that requires careful consideration of various factors. While traditional methods using m-CPBA offer high yields and broad applicability, their high cost and safety concerns may be prohibitive for large-scale synthesis. The classical hydrogen peroxide and acetic acid method remains a highly cost-effective option, though it may not be suitable for all substrates and requires careful handling.
Emerging methods that utilize solid peroxide sources and recyclable catalysts present a compelling combination of safety, efficiency, and improved environmental credentials.[3][4] For industrial applications and research focused on sustainable chemistry, these newer methodologies offer a promising path forward. Ultimately, the optimal choice will depend on a balanced assessment of the specific requirements of the synthesis, including the nature of the pyridine substrate, the desired scale, and the overarching priorities of the research or production campaign.
References
spectroscopic comparison of pyridine N-oxide and its parent pyridine
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic differences between pyridine (B92270) and its N-oxide derivative is crucial. This guide provides an objective spectroscopic comparison of pyridine N-oxide and its parent, pyridine, supported by experimental data to illuminate the key distinctions that influence their chemical behavior and applications.
The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, which is reflected in its various spectra. This comparison will delve into the differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative spectroscopic data for pyridine and pyridine N-oxide, offering a clear and concise comparison of their characteristic signals.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Position | Pyridine (ppm) | Pyridine N-Oxide (ppm) |
| H-2, H-6 | ~8.60 | ~8.26 |
| H-3, H-5 | ~7.25 | ~7.36 |
| H-4 | ~7.65 | ~7.36 |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | Pyridine (ppm) | Pyridine N-Oxide (ppm) |
| C-2, C-6 | ~150.0 | ~138.5 |
| C-3, C-5 | ~123.5 | ~125.5 |
| C-4 | ~136.0 | ~125.3 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibration | Pyridine | Pyridine N-Oxide |
| C-H stretching (aromatic) | 3000-3100 | 3000-3100 |
| C=C/C=N ring stretching | 1580, 1570, 1480, 1435 | ~1600, ~1470, ~1440 |
| N-O stretching | - | ~1250 |
| C-H out-of-plane bending | ~745, ~700 | ~840, ~760 |
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| Pyridine | ~251, 257, 263 | Varies |
| Pyridine N-Oxide | ~265 | Varies |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are generalized methodologies for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound (pyridine or pyridine N-oxide) in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid (for pyridine): Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solid (for pyridine N-oxide): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to be used as a reference (blank) and another with the sample solution. Place the cuvettes in the respective beams of the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for the preparation of pyridine N-oxide from its parent pyridine, a fundamental reaction that underpins the availability of this important chemical intermediate.
Caption: A diagram illustrating the oxidation of pyridine to pyridine N-oxide.
Discussion of Spectroscopic Differences
The observed spectroscopic differences between pyridine and pyridine N-oxide are a direct consequence of the N-oxide group's influence on the electronic structure of the aromatic ring.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on pyridine N-oxide generally appear at different chemical shifts compared to pyridine. The H-2 and H-6 protons in pyridine N-oxide are shielded (shifted upfield) relative to pyridine, while the H-3, H-5, and H-4 protons are slightly deshielded (shifted downfield). This is due to the donation of electron density from the oxygen atom to the ring, which particularly affects the ortho positions. In the ¹³C NMR spectrum, the C-2 and C-6 carbons of pyridine N-oxide are significantly shielded compared to pyridine, while the C-4 carbon is also shielded. This shielding is a result of the increased electron density at these positions.
-
IR Spectroscopy: The most prominent difference in the IR spectra is the appearance of a strong absorption band around 1250 cm⁻¹ for pyridine N-oxide, which is characteristic of the N-O stretching vibration . This band is absent in the spectrum of pyridine. The C-H out-of-plane bending vibrations are also shifted to higher wavenumbers in pyridine N-oxide, reflecting the changes in the electronic distribution within the ring.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of pyridine exhibits multiple absorption bands corresponding to π → π* and n → π* transitions. In pyridine N-oxide, the n → π* transition is significantly affected due to the involvement of the nitrogen lone pair in the N-O bond. This results in a shift of the absorption maximum to a longer wavelength (a red shift) compared to the main π → π* transition in pyridine.[1][2]
References
benchmarking the performance of pyridine N-oxide catalysts against metal catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern organic synthesis. In this guide, we provide a comprehensive performance benchmark of pyridine (B92270) N-oxide catalysts against traditional metal catalysts in key organic transformations. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the optimal catalytic system for their specific research and development needs.
Direct C-H Arylation: A Tale of Two Catalysts
Direct C-H arylation has emerged as a powerful tool for the construction of biaryl compounds, circumventing the need for pre-functionalized starting materials. Both palladium catalysts and, more recently, systems involving pyridine N-oxides have demonstrated utility in this area.
Data Presentation: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
The following table summarizes the performance of a palladium-catalyzed system for the direct arylation of pyridine N-oxides with various aryl bromides. This reaction showcases the utility of pyridine N-oxide as a substrate that can be efficiently functionalized.
| Entry | Pyridine N-Oxide | Aryl Bromide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5 mol %), P(tBu)₃·HBF₄ (15 mol %), K₂CO₃ (2 equiv) | Toluene (B28343) | 110 | 16 | 91 | [1] |
| 2 | 4-Methoxypyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5 mol %), P(tBu)₃·HBF₄ (15 mol %), K₂CO₃ (2 equiv) | Toluene | 110 | 16 | 85 | [1] |
| 3 | 4-Nitropyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5 mol %), P(tBu)₃·HBF₄ (15 mol %), K₂CO₃ (2 equiv) | Toluene | 110 | 16 | 95 | [1] |
Data Presentation: Ligand-Free Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides with Potassium Aryltrifluoroborates
This table presents data for a ligand-free palladium-catalyzed approach, highlighting the versatility of pyridine N-oxides in different coupling protocols.
| Entry | Pyridine N-Oxide | Aryltrifluoroborate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10 mol %) | Ag₂O (2 equiv) | 1,4-Dioxane | 90 | 17 | 82 | [2] |
| 2 | 4-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10 mol %) | Ag₂O (2 equiv) | 1,4-Dioxane | 90 | 24 | 78 | [2] |
| 3 | 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10 mol %) | Ag₂O (2 equiv) | 1,4-Dioxane | 90 | 20 | 75 | [2] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides with Aryl Bromides [1]
To a screw-capped vial is added pyridine N-oxide (0.4 mmol), aryl bromide (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol %), P(tBu)₃·HBF₄ (0.03 mmol, 15 mol %), and K₂CO₃ (0.4 mmol, 2 equiv). The vial is sealed and toluene (1 mL) is added. The reaction mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine N-oxide.
General Procedure for Ligand-Free Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides with Potassium Aryltrifluoroborates [2]
To a tube equipped with a magnetic stir bar are added the catalyst Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv.), TBAI (20 mol%), potassium aryltrifluoroborate (0.15 mmol), and pyridine N-oxide (3.3 equiv.) in turn. Subsequently, the solvent (1,4-dioxane, 0.5 mL) is added under an air atmosphere. The reaction system is then stirred at 90 °C until the potassium aryltrifluoroborate is completely consumed as determined by TLC. Finally, the reaction mixture is purified by silica gel column chromatography to afford the desired pure coupling product.
Mandatory Visualization
Caption: Proposed catalytic cycle for palladium-catalyzed direct C-H arylation of pyridine N-oxide.
Asymmetric Allylation: Chiral Pyridine N-Oxides as Organocatalysts
The asymmetric allylation of aldehydes is a fundamental C-C bond-forming reaction to produce chiral homoallylic alcohols. While metal-based Lewis acids have traditionally dominated this field, chiral pyridine N-oxides have emerged as powerful organocatalysts, offering a metal-free alternative.
Data Presentation: Asymmetric Allylation of Benzaldehyde (B42025) with Allyltrichlorosilane (B85684)
This table compares the performance of a chiral pyridine N-oxide organocatalyst with a representative metal-based catalyst system for the asymmetric allylation of benzaldehyde.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (+)-METHOX (Pyridine N-Oxide) | 5 | MeCN | -20 | 24 | 95 | 84 | [3] |
| 2 | Ti(OiPr)₄ / (R)-BINOL | 10 | CH₂Cl₂ | -20 | 4 | 91 | 98 | N/A |
Note: Data for the Ti-based catalyst is representative and sourced from general literature on asymmetric allylation; direct side-by-side comparison in a single publication is not available.
Experimental Protocols
General Procedure for Asymmetric Allylation of Aldehydes with Allyltrichlorosilane using a Chiral Pyridine N-Oxide Catalyst [3]
To a solution of the chiral pyridine N-oxide catalyst (0.02 mmol, 5 mol %) in the specified solvent (1 mL) at the indicated temperature is added the aldehyde (0.4 mmol). After stirring for 10 minutes, allyltrichlorosilane (0.44 mmol, 1.1 equiv) is added dropwise. The reaction mixture is stirred for the specified time and then quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to afford the corresponding homoallylic alcohol.
Mandatory Visualization
Caption: Proposed mechanism for the asymmetric allylation of aldehydes catalyzed by a chiral pyridine N-oxide.
Baeyer-Villiger Oxidation: A Shift from Metals to Organocatalysis
The Baeyer-Villiger oxidation, the conversion of ketones to esters or lactones, is a staple transformation in organic synthesis. While traditionally performed with peroxy acids, metal-catalyzed versions have been developed. Recent advances have also highlighted the potential of organocatalytic systems, some involving pyridine N-oxide derivatives.
Data Presentation: Baeyer-Villiger Oxidation of Cyclohexanone (B45756)
This table provides a conceptual comparison between a metal-catalyzed Baeyer-Villiger oxidation and a pyridine N-oxide involved organocatalytic system.
| Entry | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Fe(PBT)₂(OTf)₂] (Pyridine-benzothiazole ligand) | O₂ / Benzaldehyde | CH₃CN | 60 | 15 | ~70 | [4] |
| 2 | Aspartic acid-derived peracid (related to PNO catalysis) | Urea-H₂O₂ | Dioxane | 25 | 24 | High (Qualitative) | [5] |
Experimental Protocols
General Procedure for Iron(II)-Catalyzed Baeyer-Villiger Oxidation of Cyclohexanone [4]
In a typical experiment, a solution of the iron(II) catalyst (0.01 mM), cyclohexanone (10 mM), and benzaldehyde (150 mM) in CH₃CN (5 mL) is stirred at 60 °C under an O₂ atmosphere for 15 hours. The reaction progress is monitored by gas chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Conceptual Protocol for an Organocatalytic Baeyer-Villiger type Oxidation
A ketone substrate is dissolved in a suitable solvent, such as dioxane. The organocatalyst, for instance, an aspartic acid-derived catalyst that can generate a peracid in situ, is added, followed by an oxidant like urea-hydrogen peroxide. The reaction is stirred at room temperature for 24 hours. Workup typically involves quenching the excess oxidant, extraction with an organic solvent, and purification by chromatography.
Mandatory Visualization
Caption: A comparative workflow for metal-catalyzed versus organocatalytic Baeyer-Villiger oxidation.
References
- 1. Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. METHOX: a new pyridine N-oxide organocatalyst for the asymmetric allylation of aldehydes with allyltrichlorosilanes [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Crystallographic Techniques: A Comparative Overview
A Comprehensive Guide to Confirming the Structure of Novel Pyridine (B92270) N-Oxide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel pyridine N-oxide derivatives is a critical step in the research and development pipeline. This guide provides a comparative overview of the three primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method offers unique insights into the molecular structure, and their combined application provides a comprehensive characterization of these compounds.
The selection of an analytical technique for the structural elucidation of a novel pyridine N-oxide derivative often depends on the nature of the sample, the desired level of structural detail, and the available instrumentation. Below is a comparison of the typical data obtained from each method.
Table 1: Comparison of Analytical Techniques for Pyridine N-Oxide Structure Confirmation
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Soluble sample in a suitable deuterated solvent. | Non-destructive, provides detailed information about the molecule's electronic structure and connectivity in solution. | May not provide absolute stereochemistry, can be complex to interpret for highly substituted or impure samples. |
| Mass Spectrometry | Precise molecular weight, elemental composition, and fragmentation patterns that aid in identifying substructures. | Small sample amount, can be coupled with chromatographic separation (LC-MS, GC-MS). | High sensitivity, provides molecular formula confirmation, and allows for the analysis of complex mixtures. | Does not provide detailed stereochemical information, fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | Single, high-quality crystal. | Provides the definitive molecular structure. | Crystal growth can be challenging, the solid-state structure may not be representative of the solution-phase conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyridine N-oxide derivatives. Both ¹H and ¹³C NMR provide valuable information about the molecular framework.
Data Presentation
The chemical shifts (δ) in NMR are sensitive to the electronic environment of the nuclei. The presence of the N-oxide group generally leads to a downfield shift of the pyridine ring protons and carbons compared to the parent pyridine.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridine N-Oxides
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyridine N-oxide[1] | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 |
| 2-Methylpyridine N-oxide[1] | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, J=5.5 Hz, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |
| 4-Methylpyridine N-oxide[1] | CDCl₃ | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | 20.1, 126.6, 138.0, 138.4 |
| 2-Chloropyridine N-oxide[1] | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | Not specified |
| Nicotinic acid N-oxide[1] | DMSO-d₆ | 7.53-7.55 (dd, J=6.8, 7.5 Hz, 1H), 7.76-7.78 (d, J=8 Hz, 1H), 8.42-8.44 (dd, J=0.7, 6.4 Hz, 1H), 8.48 (s, 1H) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 |
Experimental Protocol
A general procedure for acquiring NMR spectra of a novel pyridine N-oxide derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of signals, especially in complex molecules, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon connectivities.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Visualization
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For pyridine N-oxide derivatives, it provides the molecular weight and elemental composition, and the fragmentation patterns can offer valuable structural clues.
Data Presentation
The fragmentation of pyridine N-oxide derivatives in the mass spectrometer can be indicative of their structure. Common fragmentation pathways include the loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺).
Table 3: Common Mass Spectral Fragments for Alkylpyridine N-Oxides [2]
| Precursor Ion | Fragmentation | Fragment Ion | Comments |
| Molecular Ion (M⁺) | Loss of Oxygen | [M-16]⁺ | A common fragmentation for many N-oxides. |
| Molecular Ion (M⁺) | Loss of Hydroxyl | [M-17]⁺ | Particularly significant for 2-alkyl substituted pyridine N-oxides. |
| Molecular Ion (M⁺) | Loss of Alkyl Group | [M-Alkyl]⁺ | Observed in both the molecular ion and the [M-16]⁺ fragment. |
| [M-42]⁺ (for n-butyl) | Loss of Hydroxyl | [M-42-17]⁺ | A prominent fragment for n-butylpyridine N-oxides. |
Experimental Protocol
A typical protocol for the analysis of a pyridine N-oxide derivative by electrospray ionization mass spectrometry (ESI-MS) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from impurities.
-
Ionization: In the ESI source, a high voltage is applied to the sample solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan mass spectrum is acquired to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
Data Presentation
The results of an X-ray crystallographic analysis are typically presented as a set of crystallographic data that describe the unit cell of the crystal and the positions of the atoms within it.
Table 4: Comparative Crystallographic Data for Pyridine N-Oxide and its Derivatives [3]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Pyridine N-oxide | C₅H₅NO | Orthorhombic | P2₁2₁2₁ | 12.986 | 6.138 | 5.864 | 90 |
| 4-Methylpyridine N-oxide | C₆H₇NO | Monoclinic | P2₁/c | 5.892 | 16.730 | 6.069 | 109.91 |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | Monoclinic | P2₁/c | 7.643 | 12.012 | 6.183 | 103.18 |
Experimental Protocol
The process of determining a crystal structure by X-ray diffraction involves the following steps:
-
Crystal Growth: High-quality single crystals of the pyridine N-oxide derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualization
Conclusion
The structural confirmation of novel pyridine N-oxide derivatives relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides detailed information about the molecular structure in solution, mass spectrometry confirms the molecular weight and elemental composition while offering fragmentation data for substructure analysis, and X-ray crystallography delivers an unambiguous three-dimensional structure in the solid state. By employing these methods in a complementary fashion, researchers can confidently and accurately characterize these important heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of Pyridine: A Guide for Laboratory Professionals
The proper disposal of pyridine (B92270) is a critical aspect of laboratory safety and environmental responsibility. As a flammable, toxic, and irritant chemical, all waste containing pyridine must be handled as hazardous waste in compliance with local, state, and federal regulations.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of pyridine in a research and development setting.
Immediate Safety and Handling
Before any handling or disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Operations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4] An emergency eyewash station and safety shower must be readily accessible.[4]
Table 1: Personal Protective Equipment (PPE) for Handling Pyridine
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | Prevents skin contact and absorption. |
| Body Protection | Standard, fully-buttoned laboratory coat.[1][4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Use within a chemical fume hood.[1] | Avoids inhalation of harmful vapors. |
Note: Nitrile gloves are not recommended for handling pyridine.[4]
Step-by-Step Disposal Protocol
Disposing of pyridine waste must not involve pouring it down the drain or placing it in regular trash.[3] The primary method for laboratories is the collection and segregation of waste for pickup by a licensed hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Classify all materials containing pyridine as hazardous waste. This includes pure pyridine, solutions, and contaminated items like pipette tips, absorbent pads, and gloves.[1]
-
Do not mix pyridine waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][4]
2. Waste Collection and Containerization:
-
Collect all pyridine waste in a designated, sealable, and airtight container.[4]
-
The container must be made of a compatible material, such as glass or high-density polyethylene.[3][5]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Pyridine," and identify its hazards (e.g., Flammable, Toxic, Irritant).[1][5]
-
Attach a completed dangerous waste label as soon as the first waste is added to the container.[4]
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
The storage area should be cool, dry, and away from sources of ignition, direct sunlight, and incompatible chemicals.[3][4]
5. Arranging for Disposal:
-
Once the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
Spill Management Protocol
Accidents can happen, and a clear spill response plan is essential.
-
Evacuate and Assess: In the event of a large spill, evacuate the immediate area and contact your institution's EHS department.[1]
-
Containment (Small Spills): For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the liquid.[1][3][6]
-
Cleanup:
-
Report: Report all spills to your supervisor and the appropriate safety personnel, regardless of size.[4]
Professional Disposal Methodologies
While laboratories are responsible for the safe collection and storage of pyridine waste, licensed disposal facilities employ specialized techniques for its final treatment.
Table 2: Professional Pyridine Disposal Methods
| Disposal Method | Temperature Range | Description |
| Rotary Kiln Incineration | 820°C - 1,600°C | A common high-temperature incineration method for liquid and solid hazardous waste.[2][8] |
| Liquid Injection Incineration | 650°C - 1,600°C | Waste is injected directly into a high-temperature incinerator.[2][8] |
| Fluidized Bed Incineration | 450°C - 980°C | Waste is injected into a bed of hot, inert material, such as sand, for efficient combustion.[2][8] |
Workflow for Proper Pyridine Disposal
The following diagram illustrates the logical steps for the safe disposal of pyridine waste from a laboratory setting.
Caption: Logical workflow for the safe collection and disposal of pyridine waste.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
